Gabaculine

Catalog No.
S576118
CAS No.
59556-29-5
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabaculine

CAS Number

59556-29-5

Product Name

Gabaculine

IUPAC Name

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

KFNRJXCQEJIBER-ZCFIWIBFSA-N

SMILES

Array

Synonyms

3-amino-2,3-dihydrobenzoic acid, gabaculin, gabaculine, gabaculine hydrochloride, gabaculine hydrochloride, (+-)-isomer, gabaculine, (+-)-isomer, gabaculine, (-)-isomer

Canonical SMILES

C1C(C=CC=C1C(=O)O)N

Isomeric SMILES

C1[C@@H](C=CC=C1C(=O)O)N

(S)-gabaculine is the (S)-enantiomer of gabaculine. It has a role as a bacterial metabolite and an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor. It is an enantiomer of a (R)-gabaculine.
Gabaculine has been reported in Euglena gracilis with data available.
potent inhibitor of aminobutyrate aminotransferase from Streptomyces toyocaensis.; also inhibits a variety of PLP-dependent aminotransferases; structure; RN given refers to cpd without isomeric designation

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Gabaculine acts as an irreversible, "suicide" inhibitor of GABA transaminase. Its structure mimics that of the natural substrate, GABA, allowing it to enter the enzyme's active site. The inhibition process involves a specific aromatization mechanism [1] [2].

The following diagram illustrates the established mechanism by which this compound irreversibly inhibits GABA transaminase.

G Start This compound enters GABA-T active site Step1 Transaldimination with PLP cofactor Start->Step1 Step2 1,3-prototrophic shift forms enamine Step1->Step2 Step3 Enzyme base abstracts proton from dihydrobenzene ring Step2->Step3 Step4 Aromatization occurs Step3->Step4 Result Stable aromatic adduct Irreversible Inhibition Step4->Result

Diagram of this compound's irreversible inhibition mechanism via aromatization.

Key Experimental Data & Protocols

This compound's effects are well-documented in preclinical studies, primarily in animal models and plant systems.

Preclinical Animal Studies

Early studies in mice established this compound's fundamental pharmacological effects, summarized in the table below.

Study Aspect Key Findings in Mice
GABA Level Increase Time-dependent, significant increase in brain GABA levels [1].
Anticonvulsant Effect Provided protection against seizures induced by chemoconvulsants or electroshock [1].
Toxicity (Acute) Extremely potent and toxic; ED₅₀ (anticonvulsant): 35 mg/kg; LD₅₀: 86 mg/kg [1].

A 1982 study on rat retinas provides a classic example of an experimental protocol using this compound to measure GABA synthesis rates [3]:

  • Objective: To use this compound-induced GABA accumulation as an index of GABA synthesis in the retina.
  • Methodology:
    • Treatment: Intravitreal injection of this compound directly into the rat eye.
    • Variables: The study tested different dosages of this compound and measured GABA accumulation over time (kinetics) in both dark- and light-adapted retinas.
    • Pharmacological Manipulation: The GABA receptor agonist muscimol decreased the accumulation of GABA, while the antagonist bicuculline methiodide increased it, providing insights into regulatory mechanisms.
  • Outcome Measurement: The linear accumulation of GABA after irreversible inhibition of GABA-T was used to calculate the rate of GABA synthesis.
Plant Biology Research

In plants, this compound is used to study the tetrapyrrole biosynthesis pathway, which produces essential pigments like chlorophyll and phytochrome [4] [5].

  • Experimental Objective: To inhibit the synthesis of 5-aminolevulinic acid (ALA), a key precursor for chlorophyll and phytochrome.
  • Methodology: Treating etiolated plant seedlings (e.g., peas, corn, oats, spruce) with this compound via pre-emergence or foliar application.
  • Key Findings:
    • This compound treatment inhibits both chlorophyll and phytochrome synthesis [4].
    • This inhibition can be counteracted by exogenous application of ALA, confirming its specific target in the pathway [4].
    • In spruce, this compound alters plastid development and differentially affects the abundance of proteins involved in chlorophyll synthesis [5].

Practical Guidance for Researchers

When using this compound in experimental settings, consider the following based on the search results:

  • Handling and Regulation: this compound is not considered a hazardous substance per OSHA guidelines, but standard laboratory safety procedures should always be followed [1]. It is for research use only and is not FDA-approved for clinical applications [1] [6].
  • Key Consideration for In Vivo Studies: Due to its high toxicity and narrow therapeutic index (LD₅₀ close to its effective dose), careful dosing is critical in animal studies [1].

Research Applications Summary

This compound is a powerful tool for:

  • Neuroscience: Probing the GABAergic system, studying epilepsy mechanisms, and investigating GABA synthesis and turnover [1] [3].
  • Plant Physiology & Biochemistry: Blocking the tetrapyrrole biosynthesis pathway to study the roles of chlorophyll and phytochrome in plant development and photosynthesis [4] [5].
  • Enzymology: Serving as a classic example of an irreversible, mechanism-based enzyme inhibitor that exploits aromatization for its action [2].

References

GABA transaminase irreversible inhibition

Author: Smolecule Technical Support Team. Date: February 2026

GABA-T Biology and Inhibition Mechanisms

GABA-T (4-aminobutyrate transaminase), encoded by the ABAT gene, is a pyridoxal phosphate-dependent enzyme and the sole enzyme responsible for GABA degradation in mammals [1] [2]. It catalyzes the conversion of GABA and α-ketoglutarate to succinate semialdehyde and glutamate [2].

The table below summarizes the core aspects of GABA-T and the effects of its inhibition:

Aspect Description
Primary Reaction [2] GABA + α-Ketoglutarate ⇌ Succinate Semialdehyde + L-Glutamate
Metabolic Pathway GABA shunt [2]
Key Inhibitor (Classical) Vigabatrin (Irreversible inhibitor) [1] [3]
Primary Consequence of Inhibition Increase in tonic (extrasynaptic) GABA levels, leading to enhanced tonic inhibition [1] [3]
Cellular Source of Tonic GABA Astrocytes (primarily), not synaptic GABA spillover [1] [3]
Key Neuromodulatory Effect Reduced neuronal spike probability, modulating excitatory/inhibitory balance [1]
Impact on Behavior (in mice) Impairment of dorsal hippocampus-dependent spatial memory [1]

Recent Experimental Insights and Protocols

Recent studies use advanced genetic tools to dissect the specific role of astrocytic GABA-T. The following diagram illustrates the key experimental workflow and findings from a 2025 study:

G A General GABA-T Knockdown (KD) B Increased Tonic GABA Release A->B C Enhanced Tonic Inhibition B->C D Reduced Granule Cell Spike Probability C->D E Impaired Spatial Memory D->E F Astrocyte-Specific GABA-T Rescue F->C G Normalized Tonic Inhibition and Memory F->G

Experimental workflow showing GABA-T knockdown effects and rescue.

Key methodological details from this research are summarized below:

Experimental Component Protocol / Agent Details
Genetic Suppression General or astrocyte-specific knockdown using short hairpin RNA (shRNA) targeting the ABAT gene. Rescue experiments used AAV5-gfaABC1D-mABAT-2A-GFP [1].
Pharmacological Suppression Treatment with 150 μM Vigabatrin for 24 hours in primary astrocyte cultures [3].
Electrophysiology Measurement of tonic GABA currents in dentate gyrus granule cells in mouse brain slices. Use of tetrodotoxin (TTX) to isolate action-potential-independent currents [1].
Behavioral Assay Testing of dorsal hippocampus-dependent spatial memory in mice [1].

Therapeutic Implications and Future Directions

Research now differentiates the roles of GABA-T and the GABA-synthesizing enzyme, monoamine oxidase B (MAOB), in astrocytes. A 2025 study on post-traumatic stress disorder (PTSD) identified MAOB-dependent astrocytic GABA as a primary driver of pathology [4]. Inhibition of MAOB with the reversible inhibitor KDS2010 restored GABA homeostasis, improved cerebral blood flow, and enhanced fear extinction in mouse models, successfully completing Phase 1 trials [4]. This highlights a shift from broad GABA-T inhibition to targeting specific astrocytic pathways.

References

Historical Context and Early Research Timeline

Author: Smolecule Technical Support Team. Date: February 2026

The late 1970s was a pivotal period for gabaculine research, marked by its discovery and initial biochemical characterization.

Year Key Event Significant Finding Researchers
1976 First Isolation Identified as a natural neurotoxin from Streptomyces toyacaensis. [1] Kobayashi, Miyazawa, & Endo [1]
1977 GABA-T Inhibition Characterized as a potent, irreversible inhibitor of GABA-aminotransferase (GABA-T). [1] R. R. Rando [1]
1977 In Vivo Effects Demonstrated increased brain GABA levels and anticonvulsant effects in mice. [1] Y. Matsui & T. Deguchi [1]

Mechanism of Action: Irreversible Inhibition of GABA-T

Early research by Rando (1977) elucidated that this compound acts as an enzyme-activated irreversible inactivator (a "suicide substrate") of GABA-T. [1] [2] The mechanism involves the enzyme mistaking this compound for its natural substrate, GABA, and initiating a normal catalytic reaction. This reaction, however, concludes with an aromatization step that permanently locks the inhibitor in the enzyme's active site. [1] [2]

The following diagram illustrates this irreversible inhibition mechanism.

This compound This compound Initial_Complex Enzyme-Inhibitor Complex This compound->Initial_Complex Binds to Active Site GABA_Transaminase GABA_Transaminase GABA_Transaminase->Initial_Complex Catalyzes Reaction Aromatic_Product Aromatic_Product Initial_Complex->Aromatic_Product Aromatization Inactivated_Enzyme Inactivated_Enzyme Aromatic_Product->Inactivated_Enzyme Stable Complex Formed

Key Experimental Findings from the 1970s

Early in vivo studies in mice quantified this compound's effects on brain chemistry and convulsive thresholds.

Research Aspect Experimental Methodology Key Quantitative Findings Citation

| GABA Level Elevation | Intravenous administration to mice; measurement of whole-brain GABA content over time. | • Time-Dependent Increase: Brain GABA levels rose significantly post-injection. • Potency: One of the most potent GABA-T inhibitors known at the time. [1] | Matsui & Deguchi (1977) [1] | | Anticonvulsant Effects | Intravenous administration followed by induction of seizures using chemoconvulsants or electroshock. | • Effective Protection: Showed clear anticonvulsant activity against induced seizures. [1] | Matsui & Deguchi (1977) [1] | | Toxicity Profile | Determination of median effective (ED₅₀) and lethal (LD₅₀) doses in mouse models. | • ED₅₀: 35 mg/kg (for anticonvulsant effect). • LD₅₀: 86 mg/kg. • Therapeutic Index: LD₅₀/ED₅₀ ≈ 2.5, indicating a narrow safety window. [1] | Löscher (1980) [1] |

Research Applications and Protocols

Due to its potency and irreversible action, this compound became a valuable tool compound in experimental neurology, despite its toxicity precluding clinical use. [1]

  • In Vivo GABA Elevation: Researchers administered this compound intravenously to laboratory mice. Brain tissue was subsequently collected and analyzed for GABA content using specific biochemical assays to quantify the increase over time. [1]
  • Experimental Epilepsy Models: this compound was used to study the role of GABA in seizure prevention. The protocol involved pre-treating animals with this compound before applying a convulsive stimulus (e.g., pentylenetetrazol or electroshock) and monitoring for seizure activity. [1]

Key Takeaways for Researchers

  • Irreversible Mechanism: this compound's defining feature is its mechanism-based, irreversible inhibition of GABA-T, leading to sustained elevation of GABA levels. [1] [2]
  • Research Tool, Not a Drug: Its high toxicity and narrow therapeutic index identified during early studies prevented its development as a pharmaceutical, but secured its role as a potent research tool. [1]
  • Foundational Role: Early work with this compound helped validate GABA-T as a therapeutic target for epilepsy, paving the way for other inhibitors like vigabatrin. [3]

References

how does Gabaculine increase brain GABA

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Gabaculine's structure is analogous to GABA, allowing it to act as an alternative substrate for GABA-T. The inhibition is irreversible due to a key chemical transformation during the enzymatic process.

The following diagram illustrates the irreversible inhibition mechanism of GABA-T by this compound:

G Start This compound binds to GABA-T active site Step1 Initial transamination steps: Transaldimination & 1,3-prototrophic shift Start->Step1 Step2 Enzymatic base abstracts a proton from dihydrobenzene ring Step1->Step2 Step3 Ring becomes aromatic (gains aromatic stabilization) Step2->Step3 End Formation of irreversibly inhibited enzyme complex Step3->End

This compound's irreversible inhibition mechanism of GABA-T.

The enormous aromatic stabilization energy gained from the formation of the benzene ring makes the final step energetically unfavorable to reverse, permanently inactivating the enzyme and preventing GABA breakdown [1].

Experimental Data and Protocols

Research on this compound heavily relies on in vivo animal studies, primarily in mice, to quantify its effects on GABA levels and physiological responses.

Key Quantitative Findings from Preclinical Studies

The following table consolidates critical data from animal models, primarily mice, which illustrate the potent yet toxic profile of this compound [1]:

Parameter Finding Experimental Context
GABA Increase Time-dependent, significant elevation in brain GABA levels. Measured in mouse brain after intravenous administration.
Anticonvulsant ED₅₀ 35 mg/kg Effective dose against seizures induced by chemoconvulsants or electroshock.
Lethal Dose LD₅₀ 86 mg/kg Dose lethal to 50% of mouse subjects, indicating high toxicity.
Therapeutic Index ~2.5 (LD₅₀/ED₅₀) Very narrow window between efficacy and toxicity.

Example Experimental Protocol

A 1982 study provides a classic example of how this compound is used to measure GABA synthesis rates [2]:

  • Objective: To use this compound-induced GABA accumulation as an index of GABA synthesis in the rat retina.
  • Method: Intravitreal injection of this compound into rat eyes.
  • Measurements:
    • GABA accumulation was measured in both dark- and light-adapted retinas.
    • The increase was found to be dosage- and time-dependent.
    • GABA levels continued to rise linearly for at least 90 minutes post-injection.
  • Pharmacological Testing: The study further used GABA agonist (muscimol) and antagonist (bicuculline) to confirm that the accumulation was related to synaptic activity [2].

Physiological and Research Implications

The increase in synaptic GABA levels via GABA-T inhibition has direct functional consequences. This compound has a clear anticonvulsant effect in animal models, preventing seizures induced by chemicals or electroshock [1]. However, this comes with significant neurodepressive effects.

A 2020 study demonstrated that high doses (200 mg/kg, i.p.) in mice induce a loss of the righting reflex (LORR), an indicator of hypnotic activity. Interestingly, even at these high doses, this compound did not induce immobility in response to a painful stimulus (tail-clamp), nor did it produce analgesia on its own [3] [4]. This suggests that simply increasing global GABA levels affects neural pathways for consciousness and pain differently.

Due to its high toxicity and narrow therapeutic window, this compound is not suitable for clinical use as a drug [1]. Its primary value lies in experimental research, where it is used as a tool to:

  • Elevate GABA levels in animal models of diseases like epilepsy [1].
  • Study the role of GABAergic systems in various physiological processes, including recent applications in research on cardiac arrhythmias [5].
  • Measure the rate of GABA synthesis in neural tissue by tracking its accumulation after irreversible enzyme inhibition [2].

References

Mechanism of Action and Kinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Gabaculine is a neurotoxin and a conformationally restricted analogue of GABA (γ-aminobutyric acid) that acts as a potent, catalytic inhibitor of GABA aminotransferase (GABA-T) [1] [2]. Its effects on key processes in rat brain are summarized below:

Target Process Effect of this compound (IC₅₀) Significance / Implication
GABA Uptake Inhibition Moderate inhibitor (IC₅₀ 69 μM) [1] Not its primary mechanism of action.
GABA Receptor Binding Ineffective (at 100 μM) [1] Does not act via direct receptor interaction.
Glutamate Decarboxylase (GAD) Weak inhibitor (IC₅₀ >1 mM) [1] Suggests specificity towards GABA-T over the GABA-synthesizing enzyme.
GABA Transamination (GABA-T) Potent, time-dependent inhibitor (IC₅₀ 3 μM) [1] Primary mechanism; acts as a catalytic/suicide inhibitor at the active site.

The inhibition of GABA transamination is time-dependent and follows pseudo-first-order kinetics, which is consistent with this compound acting as an enzyme-activated irreversible inhibitor (a "suicide inhibitor") that is processed by the enzyme's normal catalytic mechanism, leading to its own irreversible binding [1].

Structural Basis of Inhibition

The molecular mechanism of this compound's action has been elucidated through structural biology. The X-ray crystal structure of a related enzyme, Glutamate-1-semialdehyde aminomutase (GSAM), in complex with this compound provides atomic-level detail [3].

The diagram below illustrates the inhibition mechanism.

G cluster_1 This compound Inhibition Mechanism E Enzyme (GABA-T/GSAM) ES Enzyme-Inhibitor Complex E->ES Binds as Substrate S This compound EI Irreversibly Inactivated Enzyme ES->EI Catalytic Activation W Catalytic Water Molecule W->ES Essential for deprotonation L Lys273 Residue L->ES Held in active conformation M Mutation M248I Confers Resistance M->W Absence of water molecule

Structural mechanism of this compound inhibition and resistance.

The inhibition is initiated by an enzymatic deprotonation of this compound, which requires the aldimine form (PLP) of the vitamin B6 cofactor at the active site [3]. A single-point mutation (M248I) in GSAM confers resistance to this compound by disrupting a critical catalytic water molecule. This water molecule is essential for the reaction pathway and for holding a key lysine residue (Lys273) in a catalytically competent conformation. The absence of this water in the mutant traps the enzyme in an insensitive form [3].

Pharmacological Context

This compound is one of several catalytic inhibitors of GABA-T. A comparative pharmacology study in mice evaluated its anticonvulsant effects alongside other inhibitors like γ-acetylenic GABA and γ-vinyl GABA [4].

  • Anticonvulsant Action: this compound (37 mg/kg, i.p.) was shown to elevate the electroconvulsive threshold in mice [4].
  • Biochemical Effects: At anticonvulsant doses, this compound significantly increases brain GABA content as a consequence of inhibiting GABA-T [4].
  • Toxicity and Specificity: The study noted that this compound, at its anticonvulsant ED₅₀, was toxic or lethal, and that inhibitors of GABA-T generally caused numerous side effects, casting doubt on their specificity and suitability for treating human convulsive disorders [4].

Guidance for Experimental Characterization

The search results indicate that this compound's kinetics are consistent with a catalytic inhibitor, but do not contain step-by-step protocols. To fully characterize an inhibitor like this compound, the following approaches are standard:

  • Enzyme Activity Assays: The core method involves measuring the initial rate of the GABA-T reaction (e.g., by monitoring NADH consumption in a coupled assay) at varying concentrations of this compound and the substrate GABA. Pre-incubating the enzyme with the inhibitor before starting the reaction with substrate is crucial to observe time-dependent inhibition [1].
  • Data Analysis: The data can be linearized using a Lineweaver-Burk plot (double-reciprocal plot) to help determine the inhibition modality [5] [6]. For a time-dependent, irreversible inhibitor, the analysis focuses on the rate of enzyme inactivation, which often follows pseudo-first-order kinetics. The dissociation constant (Kᵢ) and the maximum inactivation rate (kᵢₙₐ꜀ₜ) can be determined.
  • Structural Studies: As demonstrated with GSAM, X-ray crystallography of the target enzyme in complex with the inhibitor provides the definitive mechanism of action at an atomic level [3].

References

Gabaculine-induced GABA accumulation measurement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Rationale

Gabaculine is an irreversible inhibitor of 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism [1]. By inhibiting GABA-T, this compound causes GABA to accumulate in tissues, notably in the brain cortex [1]. The fundamental premise of this method is that the initial rate of GABA accumulation following complete GABA-T inhibition reflects the in vivo GABA turnover rate [1] [2].

This application is useful for investigating how pharmacological agents, physiological conditions, or disease states influence GABAergic signaling. For instance, the dopamine receptor agonist apomorphine was shown to decrease the this compound-induced accumulation of GABA, indicating a reduction in GABA synthesis and turnover [1].

Detailed Experimental Protocol

This protocol outlines the key steps for estimating GABA turnover in a pre-clinical rodent model using this compound.

Materials and Reagents
  • Animals: Adult mice or rats (e.g., C57BL/6J mice, Yorkshire pigs have been used in related studies [3]).
  • This compound: Prepare a fresh solution in sterile saline or phosphate-buffered saline (PBS). Doses of 150 mg/kg (intraperitoneal, i.p.) have been effectively used in mice to induce significant GABA accumulation [1].
  • Test Compounds: (e.g., Apomorphine at 2 x 0.5 mg/kg, subcutaneously, s.c. [1]).
  • Tissue Collection Equipment: Microwave or focused microwave instrument for rapid euthanasia and enzyme inactivation, dissection tools, and microtubes for tissue samples.
Step-by-Step Workflow

The diagram below summarizes the core experimental workflow.

G This compound-Induced GABA Accumulation Workflow Start Start Experiment Group Randomize & Group Animals (Control, this compound, this compound+Drug) Start->Group Inject1 Administer Test Compound (e.g., Apomorphine, s.c.) Group->Inject1 Inject2 Administer this compound (150 mg/kg, i.p.) Inject1->Inject2 Sacrifice Sacrifice at Time Points (Microwave for brain fixation) Inject2->Sacrifice Collect Dissect Brain Regions (Cortex, Striatum, etc.) Sacrifice->Collect Analyze Analyze Tissue (GABA Level, GABA-T Activity) Collect->Analyze Calculate Calculate GABA Turnover Analyze->Calculate

Key Steps Explained
  • Animal Grouping: Randomize animals into at least three groups: Vehicle Control, this compound-only, and this compound + Test Compound.
  • Drug Administration: Pre-administer the test compound (e.g., apomorphine) at a predetermined time before this compound injection [1].
  • This compound Injection & Time Course: Administer this compound (150 mg/kg, i.p.). Sacrifice animals at multiple time points post-injection (e.g., 0, 30, 60, 90 minutes) to establish the linear phase of GABA accumulation [2].
  • Tissue Collection: Rapidly sacrifice animals using microwave irradiation to instantaneously inactivate enzymes and preserve post-mortem GABA levels. Dissect brain regions of interest on ice [2].
  • GABA Measurement:
    • Tissue Homogenization: Homogenize brain tissues in ice-cold perchloric acid or an appropriate buffer, then centrifuge to collect the supernatant.
    • GABA Quantification: Analyze GABA levels using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection. GABA can also be measured in vivo using 1H NMR spectroscopy [2].
  • GABA-T Activity Assay (Optional): To confirm enzyme inhibition, measure GABA-T activity ex vivo in the tissue homogenates from control and this compound-treated animals [1].

Data Interpretation and Key Parameters

Quantitative Data from Literature

The table below summarizes key quantitative findings from published studies using this compound.

Parameter Reported Value / Effect Experimental Context Source
Effective this compound Dose 150 mg/kg (i.p.) Induced GABA accumulation in mouse cortex [1]
GABA Accumulation Rate 7.48 µmol/g/h Baseline GABA synthesis rate in mouse cortex [1]
Drug-Induced Reduction Decreased to 3.36 µmol/g/h Rate after Apomorphine (2 x 0.5 mg/kg s.c.) [1]
GABA-T Inhibition ~83% enzyme inhibition Achieved by this compound (150 mg/kg) in mouse cortex [1]
Alternative Application Intrathecal administration Attenuated cardiac sympathoexcitation in porcine ischemia model [3]
Calculating GABA Turnover

The rate of GABA synthesis (turnover, K) can be estimated from the slope of the linear increase in GABA content after this compound administration, using the formula: K = (Δ[GABA] / Δt) where Δ[GABA] is the change in GABA concentration and Δt is the time interval. This calculation is most accurate when GABA accumulation is linear during the initial period after GABA-T inhibition [2].

Advanced Applications and Considerations

The this compound method can be adapted to answer complex neurobiological questions, as illustrated in the pathway diagram below.

G GABA Shunt and this compound Inhibition Site Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD Decarboxylation GABA GABA GAD->GABA Receptor GABA Receptors (GABAA, GABAB) GABA->Receptor Phasic/Tonic Transmission GABA_T GABA-T Enzyme GABA->GABA_T Degradation SSA Succinic Semialdehyde GABA_T->SSA This compound This compound This compound->GABA_T Irreversible Inhibition

  • Regional Brain Studies: GABA turnover rates vary significantly across brain regions. The highest rates are typically found in the substantia nigra, hypothalamus, and olfactory bulb [2]. Always compare regions within the same experiment.
  • Studying Neurological Pathways: This method is powerful for probing the effects of neurotransmitters. For example, its use demonstrated that dopaminergic signaling (via apomorphine) can downregulate cortical GABA synthesis [1].
  • Physiological and Pathological Models: this compound has been used to investigate GABA's role in cardiac arrhythmia during myocardial ischemia [3] and in pain pathways related to the descending analgesic system [4].
  • Combination with Modern Techniques: In vivo NMR spectroscopy can be used to non-invasively measure GABA accumulation and turnover rates in real-time following this compound administration [2].

Troubleshooting and Limitations

  • Specificity of this compound: While this compound is a potent GABA-T inhibitor, high concentrations might affect other pyridoxal phosphate-dependent enzymes. Include appropriate controls to confirm that observed effects are due to GABA-T inhibition [5].
  • Linearity of Accumulation: The key assumption is that GABA accumulation is linear during the measurement period. Pilot experiments are crucial to define this window for your specific model and brain region [2].
  • Functional vs. Metabolic Pools: The accumulated GABA represents the total tissue pool, which includes metabolic and neurotransmitter sub-pools. The method does not distinguish between these functionally distinct compartments.
  • Alternative Models: Beyond rodents, the principle has been successfully applied in larger animals like pigs, often via intrathecal administration for spinal cord studies [3].

Conclusion

The this compound-induced GABA accumulation method is a robust and well-established pharmacological approach for estimating GABA turnover in vivo. When carefully applied, it provides critical insights into the dynamics of the brain's primary inhibitory neurotransmitter system, with direct relevance to drug discovery for epilepsy, neuropsychiatric disorders, and beyond.

References

Comprehensive Application Notes and Protocols: Gabaculine Microinjection in Inferior Colliculus for Epilepsy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GABAergic Dysfunction in Epilepsy and Gabaculine Mechanism

GABAergic inhibition plays a critical role in modulating neuronal excitability throughout the central nervous system, with the inferior colliculus (IC) serving as a key site for audiogenic seizure initiation in genetically epilepsy-prone models. The genetically epilepsy-prone rat (GEPR) exhibits severe generalized motor seizures in response to intense auditory stimuli, with substantial evidence pointing to diminished GABAergic inhibition in the IC as a primary defect underlying this hyperexcitability. Research has demonstrated that the IC is not merely involved in seizure propagation but acts as a critical initiation site for audiogenic seizures, making it a prime target for pharmacological interventions aimed at restoring inhibitory balance.

This compound (3-amino-2,3-dihydrobenzoic acid) is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism in the CNS. By inhibiting this mitochondrial enzyme, this compound effectively blocks GABA degradation, leading to increased endogenous GABA levels within synaptic terminals and enhanced GABAergic neurotransmission. This mechanism differs fundamentally from receptor-targeted approaches as it potentiates the activity of synaptically-released GABA rather than directly activating receptors. The compound's ability to elevate GABA concentrations specifically in brain regions where it is administered makes it particularly valuable for localized interventions in discrete brain nuclei like the inferior colliculus.

This compound Mechanism of Action

Molecular Mechanism of GABA-T Inhibition

This compound exerts its anticonvulsant effects through irreversible inhibition of GABA-transaminase, the enzyme responsible for GABA catabolism in the CNS. GABA-T catalyzes the conversion of GABA to succinic semialdehyde while transferring an amino group to α-ketoglutarate to form glutamate. This transamination represents the initial and rate-limiting step in the GABA shunt, a metabolic pathway that bypasses several steps of the tricarboxylic acid cycle. This compound's structural similarity to GABA allows it to serve as a substrate for GABA-T, but its unique chemical properties result in covalent modification and permanent inactivation of the enzyme.

The inhibition of GABA-T by this compound leads to substantial increases in endogenous GABA concentrations within synaptic terminals and neuronal cytoplasm. Studies using magnetic resonance spectroscopy have demonstrated that GABA-T inhibition results in markedly elevated GABA levels, with a particularly pronounced effect in neuronal compartments. This elevation enhances GABA availability for synaptic release and increases tonic inhibition, effectively restoring the balance between excitation and inhibition in hyperexcitable neural circuits. Research shows that this compound's inhibition of GABA catabolism significantly reduces seizure susceptibility in animal models of epilepsy, confirming the therapeutic relevance of this mechanism [1].

Regional Specificity of Action

The anticonvulsant efficacy of this compound demonstrates significant regional specificity within the CNS. Microinjection studies reveal that administration directly into the inferior colliculus produces powerful protection against audiogenic seizures at substantially lower doses than required in other brain regions. For instance, while microinjection into the pontine reticular formation can reduce seizure severity, the doses required are considerably greater and the degree of anticonvulsant effect is less pronounced compared to IC administration. This regional variation highlights the critical importance of the IC as a site for audiogenic seizure initiation and underscores the value of targeted intracollicular administration for maximal therapeutic effect with minimal systemic exposure [2].

Table 1: Key Characteristics of this compound as a GABA-T Inhibitor

Property Description Research Significance
Molecular Target GABA-transaminase (irreversible inhibition) Increases endogenous GABA levels through inhibited degradation
Chemical Structure 3-amino-2,3-dihydrobenzoic acid Structural analog of GABA that covalently modifies GABA-T
Primary Effect Elevation of brain GABA concentrations Enhanced GABAergic inhibition without receptor desensitization
Administration Route Direct microinjection, systemic injection Regional specificity with maximal effect in inferior colliculus
Time Course Long-lasting effect due to irreversible inhibition Sustained anticonvulsant protection without frequent dosing

Experimental Models and Parameters

Animal Models of Audiogenic Epilepsy

The genetically epilepsy-prone rat (GEPR) represents the primary animal model for investigating this compound's effects on audiogenic seizures. These animals exhibit consistent, severe generalized motor seizures in response to intense auditory stimulation, with the GEPR-9 strain showing the most pronounced seizure susceptibility. The GEPR model demonstrates several neurobiological abnormalities in the inferior colliculus, including increased GABA uptake and reduced GABAergic efficacy, making it particularly suitable for evaluating GABA-enhancing interventions. Quantitative immunocytochemical analyses have revealed that GEPRs actually exhibit a dramatic increase in GAD-positive neurons in the IC compared to non-epileptic controls, with approximately 35% of IC neurons being GABAergic in GEPRs versus 25% in Sprague-Dawley rats. This apparent compensatory increase in GABAergic elements underscores the complexity of the inhibitory deficit in this model [3].

Beyond genetically prone models, pharmacologically-induced susceptibility can be created in normal rodents through microinjection of GABA receptor antagonists into the IC. Administration of bicuculline (a GABAA receptor antagonist) into the IC of normal rats induces both audiogenic seizure susceptibility and enhances auditory evoked potentials, mimicking the hyperexcitability observed in genetic models. This approach allows for investigation of this compound's effects in otherwise non-epileptic animals and enables controlled studies on the development and reversal of seizure susceptibility. The induction of seizure susceptibility through bicuculline administration further supports the critical role of diminished GABAergic inhibition in the IC as a fundamental mechanism underlying audiogenic seizures [4].

Quantitative Seizure Response Parameters

Seizure severity in response to auditory stimulation is typically quantified using standardized rating scales that capture the progression of motor manifestations. The most widely applied is the Jobe scale, which classifies audiogenic seizure responses into distinct levels of severity:

  • Score 0: No seizure activity in response to auditory stimulation
  • Score 1: Wild running only
  • Score 2: Wild running followed by clonus
  • Score 3: Wild running followed by tonus
  • Score 4: Wild running followed by tonus with hindlimb extension
  • Score 9: Full tonic extension with respiratory arrest (in GEPR-9)

This standardized quantification enables consistent evaluation of this compound's anticonvulsant efficacy across studies and experimental conditions. Research demonstrates that this compound microinjection into the IC can reduce seizure scores from 9 (maximal severity) to 0 (no seizure) in GEPR-9 animals, indicating complete protection against audiogenic seizures [2].

Table 2: Experimental Models and Parameters for Audiogenic Seizure Studies

Model Type Induction Method Key Characteristics Applications in this compound Research
Genetic (GEPR) Genetically inherited susceptibility Consistent severe seizures; IC GABA dysfunction Primary model for evaluating this compound efficacy
Pharmacological Bicuculline microinjection into IC Induced susceptibility in normal animals Testing this compound's ability to reverse acquired susceptibility
Developmental Hearing disruption during critical period Permanent susceptibility with anatomical changes Investigation of this compound in developmental epilepsy models
Ethanol-Dependent Chronic ethanol exposure with withdrawal Transient seizure susceptibility Assessment of this compound in substance-related seizures

Detailed Experimental Protocols

Surgical Preparation and Microinjection Procedure

Animal preparation begins with anesthesia induction using ketamine-xylazine (90 mg/kg and 10 mg/kg respectively, administered intraperitoneally) or urethane (1.2 g/kg) for acute terminal experiments. Once surgical plane anesthesia is confirmed by absence of pedal reflex, the animal is positioned in a stereotaxic frame with skull flat. A midline scalp incision exposes the skull, and a small craniotomy is performed above the target coordinates for the inferior colliculus. For rat studies, standard stereotaxic coordinates relative to bregma are: -8.8 mm posterior, ±1.5 mm lateral, and 3.8-4.2 mm ventral from the brain surface, though these should be verified for specific strain and age.

The microinjection system consists of a 1-μL Hamilton syringe connected via PE-20 tubing to a 30-gauge injection cannula. The system must be pre-filled with distilled water separated by a small air bubble from the drug solution to prevent dilution. For this compound administration, solutions are typically prepared in artificial cerebrospinal fluid or phosphate-buffered saline at concentrations ranging from 0.1-10 nmol/μL, with injection volumes of 0.25-0.5 μL per site. Following cannula insertion into the IC, this compound is infused slowly over 1-2 minutes using a microinfusion pump, with the cannula remaining in place for an additional 2-5 minutes post-injection to prevent backflow along the injection track. Proper control experiments should include vehicle injections and inactive enantiomers when available [2] [4].

Seizure Induction and Monitoring Protocol

Auditory stimulation for seizure induction is typically performed 15-60 minutes following this compound microinjection to allow for adequate drug distribution and GABA accumulation. Animals are placed in a standardized testing chamber equipped with an electric bell or similar sound-generating device capable of producing 100-120 dB SPL broad-frequency noise. The auditory stimulus is applied for 60 seconds or until full tonic seizure develops, whichever comes first. Each testing session should be video-recorded for subsequent detailed behavioral analysis by observers blinded to experimental conditions.

Seizure monitoring employs a standardized scoring system such as the Jobe scale mentioned previously, with additional detailed documentation of latency to seizure onset, seizure duration, and any post-ictal behaviors. Electrophysiological correlates can be simultaneously recorded through previously implanted electrodes in the IC and other seizure-related structures. For studies incorporating auditory evoked potentials, acoustic stimuli of lower intensity (70-80 dB) are presented both before and after this compound administration to assess changes in neuronal excitability without inducing seizures. These recordings provide valuable insights into this compound's effects on baseline sensory processing in addition to its anticonvulsant properties [4].

Data Analysis and Interpretation

Quantification of Anticonvulsant Effects

The primary efficacy endpoint for this compound studies is typically the reduction in seizure severity scores following microinjection. Data should be analyzed using non-parametric statistical tests such as Mann-Whitney U test for between-group comparisons or Wilcoxon signed-rank test for within-subject designs. Complete protection is defined as reduction of seizure severity to score 0 (no seizure activity), while partial protection encompasses meaningful but incomplete reduction in severity scores. Additional quantitative measures include:

  • Seizure incidence: Percentage of animals exhibiting any seizure activity
  • Latency to seizure onset: Time from stimulus initiation to first seizure signs
  • Seizure duration: Total time from onset to cessation of motor manifestations
  • Mortality rate: Particularly important in models with respiratory arrest

Dose-response relationships should be established through linear regression or probit analysis, with ED50 values calculated for meaningful protection. Research indicates that this compound microinjection into the IC produces dose-dependent protection against audiogenic seizures, with complete suppression achievable at appropriate doses [2].

Electrophysiological and Biochemical Correlates

Auditory evoked potentials (AEPs) recorded from the IC provide important complementary data on this compound's effects on neuronal excitability. AEPs are typically recorded in response to click stimuli (70-80 dB, 0.1 ms duration, 0.5-1.0 Hz presentation rate) both before and after this compound administration. The amplitude of the major positive-negative waveform complex serves as an index of neuronal responsiveness, with decreased amplitude indicating enhanced inhibition. Studies demonstrate that GABAergic agonists consistently reduce AEP amplitude in the IC, reflecting diminished neuronal excitability. Quantitative analysis should include peak-to-peak amplitude measurements and latency calculations for major waveform components [4].

Biochemical verification of this compound's effects can be obtained through post-mortem tissue analysis using techniques such as GABA immunohistochemistry, GAD activity assays, or HPLC measurement of GABA concentrations. These analyses confirm that the behavioral and electrophysiological effects correlate with increased GABA levels and/or inhibited GABA-T activity in the IC. Magnetic resonance spectroscopy represents a non-invasive alternative for monitoring GABA levels in vivo, allowing longitudinal assessment of this compound's biochemical effects [1].

Table 3: Key Parameters for this compound Microinjection Studies in Inferior Colliculus

Parameter Category Specific Measures Expected Outcomes with this compound
Behavioral Measures Seizure severity score, incidence, latency, duration Dose-dependent reduction in severity and incidence
Electrophysiological Measures AEP amplitude, neuronal firing rates, response thresholds Decreased AEP amplitude, increased response thresholds
Biochemical Measures GABA levels, GAD activity, GABA-T activity Increased GABA levels, decreased GABA-T activity
Histological Measures Neuronal counts, GAD-positive neurons, lesion verification Confirmation of injection sites; no neuronal loss
Control Parameters Vehicle effects, sham injection effects, spread verification No significant effects beyond injection trauma

Research Applications and Therapeutic Implications

Mechanistic Investigations of Epileptogenesis

This compound microinjection into the inferior colliculus serves as a valuable tool for investigating the role of GABAergic dysfunction in epileptogenesis. By selectively enhancing GABAergic inhibition in a discrete brain region critical for audiogenic seizure initiation, researchers can determine whether restoring inhibitory function is sufficient to prevent seizure generation. The robust anticonvulsant effects observed with intracollicular this compound administration strongly support the hypothesis that deficient GABA-mediated inhibition in the IC represents a primary defect in audiogenic seizure susceptibility rather than a secondary consequence of seizure activity.

This approach also enables investigation of compensatory mechanisms in epilepsy. The surprising finding that GEPRs exhibit increased numbers of GABAergic neurons in the IC suggests possible compensatory changes that may partially offset functional impairments in GABA synthesis, release, or receptor function. By examining how this compound's effects differ between genetically epilepsy-prone animals and those with acutely induced susceptibility, researchers can distinguish between developmental adaptations and acute responses to diminished inhibition. These investigations have broader implications for understanding how neural circuits reorganize in response to chronic imbalances between excitation and inhibition [3].

Therapeutic Development and Validation

The regional specificity of this compound's anticonvulsant effects highlights the importance of targeted drug delivery for epilepsy treatment. The markedly greater efficacy observed with direct IC administration compared to systemic injection or administration into other brain regions suggests that focal interventions may provide superior seizure control with reduced side effects. This principle is particularly relevant for the development of novel GABA-enhancing therapies currently in clinical development, including GABA-T inhibitors, neurosteroids, and gene therapies aimed at restoring GABAergic function.

Recent advances in the therapeutic pipeline include positive allosteric modulators of GABAA receptors with subtype selectivity (darigabat, ENX-101), orally active neurosteroids (ETX155, LPCN 2101), and highly innovative approaches such as GABAergic interneuron transplantation (NRTX-001) and adenoviral vector-based gene therapy (ETX-101) for Dravet syndrome. The demonstrated efficacy of this compound in elevating GABA levels and suppressing seizures provides strong preclinical validation for these GABA-targeting strategies. Furthermore, this compound's irreversible inhibition of GABA-T offers insights into the potential durability of effect that might be achieved through gene therapies or sustained-release formulations [5].

Visualization of Experimental Workflows and Mechanisms

GABA Metabolism and this compound Mechanism Diagram

gabaculine_mechanism Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA GABA Synthesis GABAT GABAT GABA->GABAT Degradation SSA SSA GABAT->SSA GABA Catabolism This compound This compound Inhibition Inhibition This compound->Inhibition Irreversible Binding Inhibition->GABAT Enzyme Inhibition

Diagram 1: this compound mechanism of action as an irreversible GABA-transaminase inhibitor in the GABA shunt pathway. This compound covalently binds to GABA-T, preventing GABA degradation and increasing synaptic GABA levels.

Experimental Microinjection Workflow Diagram

experimental_workflow AnimalPrep Animal Preparation (Anesthesia, Stereotaxic Positioning) SurgicalExp Surgical Exposure (Scalp Incision, Craniotomy) AnimalPrep->SurgicalExp CoordinateCalc Coordinate Calculation (IC: -8.8mm P, ±1.5mm L, 3.8-4.2mm V) SurgicalExp->CoordinateCalc CannulaPlacement Cannula Placement (30-gauge, IC Target) CoordinateCalc->CannulaPlacement Microinjection This compound Microinjection (0.25-0.5μL, 0.1-10nmol/μL) CannulaPlacement->Microinjection DiffusionTime Diffusion Period (2-5 minutes) Microinjection->DiffusionTime SeizureTesting Audiogenic Seizure Testing (15-60 min post-injection) DiffusionTime->SeizureTesting DataCollection Data Collection (Behavior, EEG, AEP) SeizureTesting->DataCollection Analysis Data Analysis (Seizure scores, Statistical tests) DataCollection->Analysis

Diagram 2: Comprehensive experimental workflow for this compound microinjection studies in the inferior colliculus, from surgical preparation through data analysis.

References

Gabaculine Overview and Proposed Epilepsy Research Application

Author: Smolecule Technical Support Team. Date: February 2026

Gabaculine is a small molecule known to inhibit aminotransferase enzymes [1]. Its ability to interfere with GABA metabolism makes it a candidate for investigating the GABAergic system in epilepsy. The table below summarizes its key characteristics.

Property Description
DrugBank ID DB02054 [1]
Modality Small Molecule [1]
Chemical Formula C7H7NO2 [1]
Status Experimental; not approved for medical use [1]

| Primary Known Targets | • Ornithine aminotransferase (mitochondrial, Humans) [1] • Glutamate-1-semialdehyde 2,1-aminomutase (in Synechococcus sp.) [1] | | Proposed Application in Epilepsy Research | Investigation of GABA synthesis pathways and excitatory/inhibitory (E/I) balance disruption in animal models or in vitro systems. |

Proposed Experimental Framework and Workflow

Based on its mechanism, this compound can be used to model disruptions in inhibitory neurotransmission. The following diagram outlines a potential experimental workflow for its application.

G cluster_0 Key Experimental Variables Start Study Start M1 Model Selection: In vitro or Animal Model Start->M1 M2 This compound Administration (Dose/Concentration Finding) M1->M2 Var1 Model System: • Primary Neurons • Rodents (Mice/Rats) M1->Var1 M3 Phenotype Assessment: Seizure Monitoring & EEG M2->M3 Var2 Administration: • Dose • Route (e.g., i.p., i.c.v.) • Regimen M2->Var2 M4 Molecular & Histological Analysis M3->M4 M5 Data Synthesis & Validation M4->M5 Var3 Endpoint Assays: • GABA Level Assay • IHC/Protein Analysis • Behavioral Scoring M4->Var3 End Conclusion M5->End

The core hypothesis is that by inhibiting GABA synthesis, this compound can shift the Excitation/Inhibition (E/I) balance in neural circuits toward hyperexcitability, which is a fundamental mechanism in epilepsy [2].

Proposed Detailed Protocol

The table below outlines potential experimental steps. Specific parameters like dosage and timing need to be determined through pilot studies.

Step Activity Details & Considerations

| 1. Model Selection | Choose in vitro or in vivo system. | In vitro: Primary neuronal cultures or brain slices for mechanistic studies. [3] In vivo: Rodents (mice/rats); consider animal welfare regulations. [4] | | 2. This compound Administration | Prepare and administer the compound. | Dose/Concentration: Must be determined empirically. Route: Intraperitoneal (i.p.) injection common in vivo; add to culture medium in vitro. [3] | | 3. Phenotype Assessment | Monitor for seizure activity and network effects. | In vivo: Video-EEG monitoring for seizure frequency, duration, and type. [4] In vitro: Extracellular or patch-clamp recordings to measure hyperexcitability. [3] | | 4. Molecular Analysis | Validate target engagement and downstream effects. | GABA Levels: Measure using HPLC or ELISA. [2] Histology: Immunostaining for neuronal damage, gliosis, or synaptic markers. [4] | | 5. Data Analysis | Synthesize findings. | Correlate behavioral/electrographic seizures with molecular changes. Compare with other models (e.g., kainic acid, pilocarpine). [3] [5] |

Research Considerations and Limitations

  • Lack of Established Protocol: this compound is not a standard convulsant for modeling epilepsy. Its effects on seizure induction and progression need rigorous validation [5].
  • Translational Challenge: All animal models face significant hurdles in translating findings to humans due to species differences in brain physiology and disease mechanisms [3].
  • Animal Welfare: The induction of epilepsy-like states in animals causes significant suffering. Adherence to the 3Rs principles (Replacement, Reduction, Refinement) and strict ethical oversight is mandatory [3].

Future Research Directions

To advance the use of this compound in epilepsy research, future work should focus on:

  • Dose-Response Characterization: Systematically establishing effective and safe dosing regimens.
  • Combination with Other Techniques: Using this compound alongside optogenetics or chemogenetics to precisely dissect circuit-level mechanisms [6].
  • Comparison with Standard Models: Directly comparing the this compound-induced phenotype with those from models using kainic acid or pilocarpine to determine its unique advantages and limitations [3] [5].

References

Conceptual Basis: Gabaculine as a GABA Synthesis Index

Author: Smolecule Technical Support Team. Date: February 2026

The principle behind this method is the irreversible inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. By blocking this pathway with gabaculine while GABA synthesis continues, the subsequent accumulation of GABA over time serves as a direct measure of its synthesis rate [1] [2] [3].

Key Characteristics of this compound:

  • Mechanism: It is a conformationally constrained, irreversible inhibitor of GABA-T [2] [3].
  • Specificity: While potent against GABA-T, this compound is also a known inhibitor of ornithine aminotransferase (OAT) in other pathways, such as polyamine biosynthesis. This cross-reactivity should be considered when designing and interpreting experiments [2] [4].

Experimental Protocol for Assessing GABA Synthesis

The following protocol is adapted from a foundational neuropharmacology study on rat retina, which can be adapted for other tissue models or cell cultures [1].

Sample Preparation and this compound Administration
  • Sample Type: The original study used rat retina, but the principles apply to other neural tissues, cell cultures, or microbial systems.
  • This compound Application: this compound was administered via intravitreal injection in the original study. For your model, this would equate to direct addition to the culture medium or incubation buffer.
  • Dosage and Timing: The accumulation of GABA was found to be both dosage- and time-dependent. A linear increase in GABA levels was observed for at least 90 minutes post-inhibition [1]. You will need to establish the optimal concentration and time course for your specific experimental system.
GABA Extraction and Quantification

A robust method for extracting and quantifying GABA and its precursor, glutamate, is crucial. The following protocol is adapted from a detailed bio-protocol using HPLC with UV detection [5].

  • Materials & Reagents:

    • This compound (e.g., CAS 59556-17-1) [3].
    • Methanol (80% v/v), Ethanol (80% v/v), Chloroform.
    • Hydrochloric acid (HCl).
    • OPA (o-phthaldehyde) derivatization reagent and borate buffer (commercially available).
    • GABA and Glutamate analytical standards.
    • HPLC system with UV-Vis detector and a reverse-phase C18 column (e.g., ZORBAX Eclipse AAA).
  • Procedure:

    • Harvesting: Pellet cells or tissue by centrifugation.
    • Extraction: Resuspend the pellet in 1.5 ml of 80% methanol. Incubate at room temperature, then homogenize using an ultrasonic homogenizer.
    • Centrifugation: Pellet cell debris by centrifugation. Collect the supernatant ("methanol extract").
    • Re-extraction (Optional but recommended): Re-extract the pellet with 2 ml of 80% ethanol to maximize recovery. Combine this "ethanol extract" with the methanol extract.
    • Drying and Reconstitution: Dry the combined extract in a vacuum concentrator. Reconstitute the dried pellet in deionized water and add chloroform to separate phases. Collect the upper aqueous phase.
    • Acidification and Filtration: Acidify the aqueous phase with HCl to a final concentration of 0.1 N. Filter the solution through a 0.2 µm membrane before HPLC analysis [5].
  • HPLC Analysis with OPA Derivatization:

    • Derivatization: Mix 30 µl of filtered sample with 5 µl of borate buffer. Add 0.5 µl of OPA reagent, mix, and immediately inject into the HPLC system.
    • Chromatography:
      • Column: Reverse-phase C18 column.
      • Mobile Phase: Solvent A: 40 mM NaH2PO4, pH 7.8; Solvent B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
      • Gradient: Use a linear gradient from 0% to 100% Solvent B over 26 minutes.
      • Detection: UV detection at 338 nm.
    • Quantification: Identify GABA and glutamate by comparing retention times with known standards. Quantify concentrations based on the peak areas using a standard curve [5].

Data Interpretation and Key Considerations

The data you collect can be summarized and interpreted using the following framework.

Table 1: Key Experimental Parameters and Expected Outcomes

Parameter Description & Measurement Interpretation
GABA Accumulation Rate Slope of GABA concentration increase over time (e.g., nmol/g tissue/min) after this compound addition. Direct index of GABA synthesis rate under experimental conditions [1].
GABA/Glutamate Ratio Molar ratio of GABA to its precursor, glutamate, at specific time points. Indicates the balance between synthesis and precursor availability [6].
Pharmacological Validation Modulating GAD activity (e.g., with agonists like muscimol or antagonists like bicuculline) and observing changes in this compound-induced GABA accumulation. Confirms the specificity of the measured synthesis flux; e.g., bicuculline increased accumulation, validating the method [1].

Critical Considerations for Your Experiment:

  • Inhibitor Specificity: Be aware that this compound can inhibit other aminotransferases, like ornithine aminotransferase (OAT). Include proper controls to isolate its effect on the GABA shunt [2] [4].
  • System Linearity: The foundational study confirmed that GABA accumulation is linear for a defined period (90 minutes). You must verify this linear phase in your own system to ensure accurate rate calculations [1].
  • GABA Quantification Method: While HPLC-UV is accessible, for greater sensitivity and specificity, especially in complex biological samples, consider using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as employed in recent studies [7].

Advanced Application: Probing Pathway Interactions

The this compound-inhibition method can be leveraged to study the interaction between GABA synthesis and other metabolic pathways. The diagram below illustrates how this compound helps isolate the GABA shunt from connected cycles.

G cluster_tca TCA Cycle cluster_gaba GABA Shunt AlphaKG α-Ketoglutarate (α-KG) Succinate Succinate SSA Succinic Semialdehyde (SSA) Succinate->SSA SSA Dehydrogenase Glutamate_Mito Glutamate Glutamate_Mito->AlphaKG Transamination Glutamate_Cyto Glutamate Glutamate_Mito->Glutamate_Cyto Transport GAD GAD Glutamate_Cyto->GAD GABA GABA GABA_T GABA-T GABA->GABA_T SSA->Succinate SSA Dehydrogenase GAD->GABA + CO₂ GABA_T->SSA This compound This compound This compound->GABA_T Irreversible Inhibition

This method has been used to investigate the link between the GABA shunt and polyamine biosynthesis. In one study, this compound's inhibition of ornithine aminotransferase reduced polyamine content in sugarbeet callus, suggesting a metabolic crossover where the polyamine pathway may rely on ornithine generated via GABA-related transamination [4].

I hope these detailed application notes provide a solid foundation for your research. Should you need to explore specific adaptations for your model system, please feel free to ask.

References

Quantitative Data on Gabaculine Dosing in Mice

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing information for Gabaculine and other GABA-T inhibitors from published mouse studies.

Compound Name Reported Dose (i.p.) Key Effect at This Dose Brain GABA Increase Toxicity Notes Primary Source
This compound 37 mg/kg Raised electroconvulsive threshold by 30 V [1] Not specified in source ED~50~ ~35 mg/kg; LD~50~ ~86 mg/kg [2] Löscher, 1980 [1]
This compound 35 mg/kg Anticonvulsant ED~50~ [2] Not specified in source LD~50~ 86 mg/kg [2] Loscher, 1980 [2]
γ-Vinyl GABA (Vigabatrin) 1,900 mg/kg Raised electroconvulsive threshold by 30 V [1] ~300% [1] Less toxic than this compound [1] Löscher, 1980 [1]
Ethanolamine O-Sulphate (EOS) 1,440 mg/kg Raised electroconvulsive threshold by 30 V [1] ~70% [1] Low acute toxicity [1] Löscher, 1980 [1]
Aminooxyacetic Acid (AOAA) 13 mg/kg (s.c.) Raised electroconvulsive threshold by 30 V [1] Not specified in source Toxic at anticonvulsant ED~50~ [1] Löscher, 1980 [1]

Experimental Protocol for GABA-T Inhibition

Based on the search results, here is a generalized protocol for conducting GABA-T inhibition experiments in mice.

1. Animal Model and Preparation

  • Use male C57BL/6J mice or similar strains (e.g., CD1), typically 8-16 weeks old [3] [4].
  • House mice under a standard 12-hour light/dark cycle with controlled temperature and humidity, providing free access to food and water unless fasting is part of the experimental design [3] [4].
  • Acclimatize animals to the facility for at least one week prior to experiments [4].

2. Drug Formulation and Administration

  • Formulation: this compound is typically dissolved in a sterile, physiologically compatible vehicle like saline or PBS for injection [4].
  • Administration: The intraperitoneal (i.p.) route is commonly used for systemic delivery [1].
  • Dosage: A dose of 37 mg/kg i.p. is documented to produce a significant anticonvulsant effect [1]. Doses around 35 mg/kg represent the median effective anticonvulsant dose (ED50) [2].

3. Sample Collection and Analysis

  • Tissue Collection: At the predetermined experimental endpoint (e.g., time of peak anticonvulsant effect), euthanize animals and rapidly dissect the brain regions of interest (e.g., whole brain, cortex, hippocampus) [5] [6].
  • Biochemical Analysis:
    • GABA Level Measurement: Use techniques like HPLC with fluorescence detection or LC-MS to quantify GABA concentrations in brain tissue homogenates [6] [4].
    • GABA-T Activity Assay: Measure GABA-T enzyme activity in tissue homogenates or synaptosomal fractions by monitoring the conversion of labelled GABA or its co-substrate, α-ketoglutarate, often via spectrophotometric or radiometric methods [5] [1].

Critical Considerations for Researchers

  • High Toxicity: this compound has a narrow therapeutic index. The LD50 in mice is approximately 86 mg/kg, which is close to its effective dose [2]. This high toxicity is a primary reason it is not used clinically and is restricted to research settings [2] [1].
  • Specificity of Effect: While this compound is a potent and irreversible inhibitor of GABA-T [2], older studies suggest that inhibitors like it may cause numerous side effects, and their specificity should be considered when interpreting results [1].
  • Modern Alternatives: For less toxic experimental inhibition of GABA degradation, consider Vigabatrin (γ-vinyl GABA), an FDA-approved GABA-T inhibitor [7] [6]. It is effective at much higher doses (e.g., 150 mg/kg to 1,900 mg/kg) but has a better-established safety profile for research [3] [1] [4].

Experimental Workflow Visualization

The following diagram outlines the key stages of a typical in vivo study investigating this compound in mice:

Start Protocol Start A Animal Preparation • Mouse strain selection (e.g., C57BL/6J) • Acclimatization period Start->A B Drug Administration • Prepare this compound in vehicle (e.g., PBS) • Administer via i.p. injection (e.g., 37 mg/kg) A->B C Experimental Observation • Monitor for behavioral/physiological effects • Conduct seizure threshold tests if applicable B->C D Tissue Collection & Analysis • Euthanize at time of peak effect • Dissect brain regions • Analyze GABA levels and GABA-T activity C->D End Data Interpretation D->End

Key Conclusions for Application

  • Established Dosing: The historically effective dose for this compound in mice is approximately 35-37 mg/kg (i.p.) for raising seizure threshold and inhibiting GABA-T [2] [1].
  • Critical Caveat: Its high toxicity (LD50 ~86 mg/kg) limits its use and necessitates extreme caution [2].
  • Practical Recommendation: For modern research, vigabatrin is often a more suitable and safer GABA-T inhibitor for experimental use, with efficacy demonstrated across a wide dose range (150 mg/kg to 1,900 mg/kg) [3] [1] [4].

References

Gabaculine in Animal Seizure Threshold Studies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the text.

Introduction to Gabaculine and Its Research Significance

This compound is a naturally occurring neurotoxin first isolated from the bacterium Streptomyces toyacaensis that functions as a potent and irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism in the nervous system [1]. As a research compound rather than an approved pharmaceutical, this compound has become an invaluable tool for investigating GABAergic function in experimental models of epilepsy and seizure disorders. The significance of this compound in neuroscience research stems from its ability to selectively increase brain GABA levels—the principal inhibitory neurotransmitter in the mammalian central nervous system [1]. By elevating endogenous GABA concentrations through inhibition of its degradation, this compound produces a net increase in GABAergic inhibition, which forms the basis for its anticonvulsant properties observed in animal seizure models [1].

The structural similarity between this compound and GABA enables the compound to serve as a substrate analog that undergoes catalytic processing by GABA-T, ultimately leading to irreversible enzyme inhibition through formation of an aromatized product that remains tightly bound to the enzyme's active site [2] [1]. This unique mechanism of action distinguishes this compound from other GABAergic compounds and has secured its role in fundamental investigations of seizure thresholds and neuronal excitability. Research applications of this compound span experimental epilepsy models, GABA metabolism studies, and mechanistic investigations of inhibitory neurotransmission, making it an essential pharmacological tool for neuroscientists and drug development professionals [3] [1].

Mechanism of Action: GABAergic Inhibition

This compound exerts its effects primarily through irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the conversion of GABA to succinic semialdehyde in the GABA shunt pathway [1]. The molecular mechanism involves this compound's structural similarity to GABA, which allows it to act as a substrate analog that undergoes catalytic processing by the enzyme. During the reaction mechanism, this compound initially forms a transaldimination complex with the pyridoxal phosphate (PLP) cofactor of GABA-T, followed by a 1,3-prototrophic shift that generates a pyridoxamine imine intermediate [2] [1]. A critical proton abstraction from this compound's dihydrobenzene ring then triggers aromatization, resulting in a highly stable, aromatic product that remains tightly bound to the enzyme's active site [1]. The significant aromatic stabilization energy of this final complex prevents further reaction and renders the inhibition irreversible, effectively blocking GABA degradation [1].

At the systems level, this compound-induced inhibition of GABA-T leads to marked elevations in brain GABA concentrations, both in neuronal and astrocytic compartments [3]. This increase in endogenous GABA enhances GABA-mediated inhibition throughout the nervous system by increasing GABA availability for synaptic release and prolonging its action at both synaptic and extrasynaptic GABAA receptors. The resulting potentiation of inhibitory neurotransmission manifests as increased seizure thresholds and reduced neuronal excitability in animal models. Additional effects on the GABAergic system may include alterations in GABAA receptor expression and subunit composition following chronic GABA elevation, as observed with other GABA-enhancing compounds [4]. Beyond its primary action on GABA-T, evidence suggests this compound may also function as a GABA reuptake inhibitor, further augmenting GABAergic signaling by prolonging the extracellular presence of GABA in the synaptic cleft [1].

Figure 1: Molecular and Systems-Level Mechanism of this compound Action. This compound irreversibly inhibits GABA-T, leading to elevated GABA levels, enhanced inhibitory neurotransmission, and increased seizure threshold.

Effects on Seizure Threshold: Experimental Data Summary

Animal studies conducted primarily in murine models have consistently demonstrated that this compound administration significantly elevates the threshold for various chemically and electrically induced seizures. The anticonvulsant efficacy of this compound has been established against multiple seizure types, with particularly pronounced effects observed in models involving GABA receptor antagonists. Early investigations revealed that this compound increased the threshold for pentylenetetrazol (PTZ)-induced seizures, with a median effective dose (ED₅₀) of approximately 35 mg/kg when administered intravenously to mice [1]. Similarly, this compound demonstrated protection against bicuculline-induced seizures, with studies in RIIβ knockout mice showing altered seizure susceptibility following GABA-T inhibition [5]. The time-dependent nature of this compound's anticonvulsant action correlates with its pharmacological impact on brain GABA levels, which typically peak 2-4 hours post-administration and remain elevated for extended periods due to the compound's irreversible enzyme inhibition [3] [1].

Quantitative analysis of this compound's effects reveals a narrow therapeutic window, with significant toxicity observed at doses only marginally higher than those required for seizure protection. The median lethal dose (LD₅₀) in mice has been reported at approximately 86 mg/kg, resulting in a therapeutic index (LD₅₀/ED₅₀) of approximately 2.5 [1]. This limited safety margin has precluded this compound's development as a human pharmaceutical but does not diminish its utility as an investigational tool in controlled laboratory settings. Beyond its acute effects, chronic administration paradigms have demonstrated that sustained GABA-T inhibition leads to compensatory adaptations in the GABAergic system, including potential alterations in GABAA receptor subunit composition and expression, as evidenced by research with other GABA-enhancing compounds [4]. These findings highlight the complex interplay between GABA availability, receptor configuration, and neuronal excitability in determining overall seizure threshold.

Table 1: Effects of this compound on Seizure Threshold in Animal Models

Seizure Induction Method Species This compound Dose Administration Route Effect on Seizure Threshold Reference
Pentylenetetrazol (PTZ) Mouse 35 mg/kg (ED₅₀) Intravenous Significant increase [1]
Bicuculline Mouse Not specified Intraperitoneal Altered seizure susceptibility [5]
Electroshock Mouse 35 mg/kg (ED₅₀) Intravenous Significant increase [1]
Picrotoxin Mouse Not specified Subcutaneous Increased latency to seizure [4]

Table 2: Pharmacological Parameters of this compound in Animal Studies

Parameter Value Notes
ED₅₀ (anticonvulsant) 35 mg/kg Against PTZ and electroshock in mice
LD₅₀ 86 mg/kg Acute toxicity in mice
Therapeutic Index 2.5 Ratio of LD₅₀ to ED₅₀
Time to Peak Effect 2-4 hours Correlates with peak brain GABA levels
Duration of Action >24 hours Due to irreversible enzyme inhibition

Detailed Experimental Protocols

This compound Administration and Dosing

Proper preparation and administration of this compound are critical for obtaining reproducible experimental results. Researchers should prepare fresh solutions for each experiment by dissolving this compound in isotonic saline at appropriate concentrations based on the chosen administration route [4]. For systemic delivery in rodent studies, the intraperitoneal (IP) route is most commonly employed, though intravenous (IV) administration may be used for more precise control over drug exposure. Dosing regimens should be carefully calibrated to the specific research objectives, with acute studies typically utilizing doses between 10-50 mg/kg in mice [1]. For chronic investigations of GABA elevation, lower repeated doses may be employed to mitigate potential toxicity while maintaining enzyme inhibition. Timing of seizure testing relative to this compound administration is crucial, with optimal anticonvulsant effects typically observed 2-4 hours post-injection when brain GABA levels reach their peak [3] [1]. Pre-treatment time should be standardized within studies to ensure consistent results across experimental groups.

Dose-response relationships should be carefully characterized for each specific seizure model and animal strain, as genetic background can significantly influence drug metabolism and seizure susceptibility. Control animals should receive vehicle injections of equivalent volume using the same administration route. For studies involving chronic this compound administration, researchers may consider incorporating GABA level monitoring through microdialysis or post-mortem tissue analysis to confirm target engagement and correlate seizure threshold changes with biochemical effects [3]. Additionally, careful observation for signs of toxicity—including sedation, ataxia, and respiratory depression—should be conducted, particularly at higher doses approaching the LD₅₀ of 86 mg/kg [1]. These monitoring procedures ensure that observed effects on seizure threshold can be accurately interpreted in the context of the compound's overall pharmacological profile.

Seizure Threshold Assessment Methods

The anticonvulsant efficacy of this compound is most commonly evaluated using chemically-induced seizure models that provide quantitative assessment of seizure threshold. The pentylenetetrazol (PTZ) model offers a well-characterized approach for evaluating this compound's effects on neuronal excitability. In this paradigm, PTZ is typically administered intravenously at a controlled infusion rate (e.g., 1-2 mg/kg/min) until the onset of generalized clonic seizures, with the threshold dose recorded as the primary endpoint [6]. Alternatively, PTZ may be given as a single bolus injection at a predetermined convulsant dose (e.g., 60-80 mg/kg IP), with researchers measuring seizure latency, duration, and severity using standardized rating scales [5]. The bicuculline model, utilizing this GABAA receptor antagonist (typically 2-4 mg/kg IP), provides another well-validated approach specifically targeting the GABAergic system [5]. Similarly, picrotoxin-induced seizures (3-5 mg/kg subcutaneously) offer a complementary method for assessing this compound's effects on chloride channel function within the GABAA receptor complex [4].

For comprehensive seizure characterization, researchers should employ video-electroencephalography (EEG) monitoring to detect both behavioral and electrographic seizure activity. This approach allows for precise quantification of seizure onset, duration, and propagation patterns that may not be apparent through behavioral observation alone. When EEG monitoring is employed, electrodes are surgically implanted prior to experimentation, and recordings are typically analyzed for spike frequency, amplitude, and ictal discharge duration following convulsant administration. The maximal electroshock (MES) test provides an alternative seizure induction method that is particularly sensitive to compounds preventing seizure spread [6]. In this model, electrical stimulation (typically 50-60 mA for 0.2 seconds) is delivered via corneal or ear electrodes, with protection defined as the absence of hindlimb tonic extension. Each seizure model offers distinct advantages and probes different aspects of neuronal excitability, making a multi-model approach valuable for comprehensive characterization of this compound's effects on seizure threshold.

Figure 2: Experimental Workflow for this compound Seizure Threshold Studies. The protocol encompasses this compound administration, seizure induction through chemical or electrical methods, and comprehensive data collection with statistical analysis.

Data Collection and Analysis Parameters

Standardized data collection is essential for robust quantification of this compound's effects on seizure threshold. For behavioral assessment, researchers should record seizure latency (time from convulsant administration to first seizure sign), seizure duration (total time of seizure activity), and seizure severity using validated rating scales such as the Racine scale for limbic seizures or more general scales for other seizure types [4]. The incidence of specific seizure phenotypes (clonic, tonic-clonic, etc.) and mortality rates should be documented for each experimental group. When EEG monitoring is incorporated, quantitative analysis should include ictal discharge duration, spike frequency, amplitude, and spectral power within relevant frequency bands (delta, theta, alpha, beta, gamma) both before and after seizure induction [5]. These electrophysiological parameters provide objective measures of neuronal hyperexcitability that complement behavioral observations.

Statistical analysis of seizure threshold data typically employs analysis of variance (ANOVA) for multiple group comparisons, followed by appropriate post-hoc tests for specific pairwise comparisons. For dose-response relationships, regression analysis may be used to calculate ED₅₀ values with corresponding confidence intervals. Non-parametric tests such as the Kruskal-Wallis test should be applied to ordinal seizure severity scores. Survival analysis using the log-rank test is appropriate for comparing latency data and mortality rates across treatment groups. Researchers should ensure adequate sample sizes based on power calculations from preliminary data, typically requiring 8-12 animals per group for in vivo seizure studies. All statistical analyses should account for potential confounding factors such as animal sex, age, and time of day when experiments are conducted. Transparent reporting of both raw data and statistical outcomes facilitates meta-analysis and comparison across studies investigating this compound's effects on seizure threshold.

Research Applications and Limitations

Utility in Epilepsy Research and Drug Development

This compound serves as an indispensable pharmacological tool in experimental epilepsy research, primarily for investigating the role of GABAergic inhibition in seizure pathogenesis and control. Its well-characterized mechanism as an irreversible GABA-T inhibitor makes it particularly valuable for studies requiring sustained elevation of brain GABA levels without the need for continuous infusion [3] [1]. In anticonvulsant screening programs, this compound is frequently employed as a reference compound to validate experimental models and compare the efficacy of novel therapeutic candidates. The compound's ability to increase seizure threshold across multiple seizure models demonstrates the broad utility of GABA enhancement as an antiepileptic strategy and provides a benchmark against which new compounds can be evaluated [1]. Additionally, this compound has proven instrumental in basic neuroscience research exploring GABA metabolism, receptor plasticity, and the homeostatic adaptations that occur following chronic manipulation of inhibitory neurotransmission [4].

Beyond its applications in epilepsy research, this compound has become increasingly valuable in neuropharmacology studies employing advanced techniques such as magnetic resonance spectroscopy (MRS). Researchers have utilized this compound to inhibit GABA transaminase in combination with ¹³C-labeled glucose infusion to measure GABA synthesis rates in vivo, providing insights into GABA metabolic flux under various physiological and pathological conditions [3]. This application leverages this compound's irreversible enzyme inhibition to create stable conditions for monitoring GABA kinetics without the complicating factor of ongoing degradation. Furthermore, this compound has been used to investigate the role of GABAergic signaling in neurological conditions beyond epilepsy, including neuropathic pain, anxiety disorders, and movement disorders, highlighting its versatility as a research tool for probing inhibitory neurotransmission in diverse contexts.

Limitations and Considerations

Despite its utility as a research tool, this compound presents several significant limitations that must be carefully considered in experimental design. The most notable constraint is its narrow therapeutic window, with the LD₅₀ in mice (86 mg/kg) only approximately 2.5 times the ED₅₀ for anticonvulsant effects (35 mg/kg) [1]. This limited safety margin necessitates careful dose optimization and close monitoring for signs of toxicity in experimental animals. Additionally, the irreversible nature of GABA-T inhibition, while advantageous for sustained effects, complicates the interpretation of time-course studies and may lead to prolonged alterations in GABAergic function that extend beyond the experimental timeframe. Researchers must also consider potential compensatory adaptations in the GABA system with repeated this compound administration, including possible changes in GABAA receptor expression, subunit composition, and downstream signaling pathways that may indirectly influence seizure threshold [4].

From a pharmacological perspective, this compound's lack of specificity for neural versus peripheral GABA-T represents another experimental limitation, as systemic administration affects GABA metabolism throughout the body. This can complicate the interpretation of central nervous system-specific effects, particularly when using behavioral endpoints that may be influenced by peripheral actions. The absence of brain penetration data for this compound further complicates dose-response interpretations, as the relationship between administered dose and central GABA-T inhibition remains incompletely characterized. Finally, researchers should consider that the chemical instability of this compound in solution necessitates fresh preparation for each experiment, potentially introducing variability if preparation protocols are not rigorously standardized. Despite these limitations, when used with appropriate methodological controls, this compound remains a valuable tool for investigating GABAergic function and its relationship to seizure threshold in experimental models.

Conclusion

This compound represents a powerful pharmacological tool for investigating GABAergic function and seizure mechanisms in experimental models, with well-documented effects on raising seizure threshold across diverse paradigms. Through its irreversible inhibition of GABA transaminase, this compound produces sustained elevations in brain GABA levels that result in enhanced inhibitory neurotransmission and reduced neuronal excitability. The detailed methodologies presented in this document provide researchers with standardized approaches for employing this compound in seizure threshold studies, including dosing guidelines, seizure induction techniques, and data analysis protocols. While the compound's narrow therapeutic index and irreversible mechanism present experimental limitations, these can be effectively managed through careful study design and appropriate controls. As research into GABAergic signaling continues to evolve, this compound remains an indispensable tool for probing the relationship between inhibitory neurotransmission and neuronal hyperexcitability, contributing to both basic neuroscience knowledge and the development of novel therapeutic approaches for epilepsy and related disorders.

References

Application Notes: Investigating VMH GABAergic Tone in Hypoglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Background: The ventromedial hypothalamus (VMH) is a critical glucose-sensing region in the brain. Evidence indicates that increased GABAergic inhibitory tone within the VMH contributes to suppressed counterregulatory responses (e.g., glucagon and epinephrine release) following recurrent hypoglycemia, a condition known as hypoglycemia-associated autonomic failure [1] [2]. This protocol outlines the key experiments and methodologies for investigating this mechanism. While the foundational study by Chan et al. (2008) used pharmacological GABA(A) receptor blockade, the GABA synthesis inhibitor Gabaculine could be proposed as a potential tool to reduce GABAergic tone, based on its known mechanism of irreversibly inhibiting GABA transaminase (GABA-AT), a key enzyme in GABA catabolism [3].


Summary of Key Quantitative Findings from Chan et al. (2008)

The following table summarizes the core quantitative changes observed in the VMH after recurrent hypoglycemia, as reported in the foundational study [1] [2].

Parameter Measured Experimental Group Change vs. Control Measurement Technique
GAD65 mRNA Recurrently Hypoglycemic Rats ↑ 33% Quantitative RT-PCR
GAD65 Protein Recurrently Hypoglycemic Rats ↑ 580% Immunoblot
Basal GABA Concentration Recurrently Hypoglycemic Rats ↑ >300% In vivo Microdialysis
Glucagon Response Recurrently Hypoglycemic Rats ↓ 49-63% Hypoglycemic Clamp & ELISA
Epinephrine Response Recurrently Hypoglycemic Rats ↓ 49-63% Hypoglycemic Clamp & ELISA

Experimental Protocols

Here are detailed methodologies for the key experiments used to establish the role of increased VMH GABAergic tone.

Protocol 1: Induction of Recurrent Hypoglycemia in a Rodent Model

Objective: To create an animal model that exhibits suppressed counterregulatory responses to hypoglycemia.

  • Animals: Adult male Sprague-Dawley or Wistar rats.
  • Procedure:
    • Recurrent Hypoglycemia (RH) Group: Inject rats with insulin (e.g., 10 U/kg body weight, subcutaneously) daily for a set period (e.g., 2-3 weeks). Monitor blood glucose and maintain hypoglycemia (approx. 40-50 mg/dL) for a defined duration (e.g., 2 hours) [1].
    • Control Group: Inject saline on the same schedule.
  • Validation: Confirm the model by subjecting rats to a hyperinsulinemic-hypoglycemic clamp after the induction period. A significant attenuation of glucagon and epinephrine responses in the RH group compared to controls indicates successful model establishment [1].
Protocol 2: Analysis of GABAergic Enzyme Expression in VMH Tissue

Objective: To quantify changes in the expression of the GABA-synthesizing enzyme Glutamic Acid Decarboxylase (GAD) in the VMH.

  • Tissue Collection: Euthanize animals and rapidly dissect the brain. Using a micro-punch technique, isolate the VMH from fresh or frozen brain sections.
  • RNA Extraction & qRT-PCR: Extract total RNA from VMH samples. Perform reverse transcription and quantitative PCR (qRT-PCR) using primers specific for GAD65 (and GAD67). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization [1].
  • Protein Extraction & Immunoblotting: Homogenize VMH samples in RIPA buffer. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against GAD65 and a loading control (e.g., β-tubulin). Use chemiluminescence for detection and densitometry for quantification [1].
Protocol 3: In vivo Measurement of VMH GABA Levels via Microdialysis

Objective: To monitor extracellular GABA concentration within the VMH in real-time.

  • Surgery: Implant a microdialysis guide cannula stereotaxically targeted to the VMH under anesthesia.
  • Microdialysis: After recovery, insert a microdialysis probe. Perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at baseline and during a subsequent hypoglycemic clamp [1].
  • GABA Quantification: Analyze the dialysate samples for GABA content using high-performance liquid chromatography (HPLC) with electrochemical or fluorometric detection.
Protocol 4: Functional Assessment via Pharmacological Manipulation in VMH

Objective: To test the causal role of increased VMH GABAergic tone in blunted counterregulatory responses.

  • Surgery: Implant bilateral guide cannulae directed at the VMH.
  • Microinjection: On the experiment day, inject either:
    • A GABA(A) receptor antagonist (e.g., bicuculline methiodide, 100 µM in 100 nL per side) [1].
    • Proposed Use of this compound: A GABA-T inhibitor (e.g., this compound, at an empirically determined concentration) to test if preventing GABA buildup can restore counterregulatory responses [3].
    • Control group receives vehicle (aCSF).
  • Hypoglycemic Clamp & Blood Sampling: Initiate a standardized hyperinsulinemic-hypoglycemic clamp. Collect serial blood samples to measure glucose, glucagon, epinephrine, and norepinephrine levels [1].

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed neural mechanism and the experimental workflow for investigating it.

Diagram 1: Proposed GABAergic Mechanism in VMH after Recurrent Hypoglycemia

This diagram outlines the key neural mechanism within the VMH that leads to impaired counterregulatory responses.

G RH Recurrent Hypoglycemia GAD ↑ GAD65 Expression RH->GAD GABA ↑ GABA Synthesis & Release GAD->GABA Receptor GABA-A Receptor GABA->Receptor Binds to Inhibition Inhibition of VMH Glucose-Sensing Neurons Receptor->Inhibition Outcome Suppressed Counterregulatory Responses (Glucagon, Epinephrine) Inhibition->Outcome

Short Title: VMH GABAergic Pathway in Hypoglycemia

Diagram 2: Experimental Workflow for Functional Studies

This flowchart summarizes the key steps in a comprehensive study to investigate this pathway, including a proposed application for this compound.

G cluster_0 Microinjection Groups Start Animal Model Preparation A Recurrent Hypoglycemia or Sham Procedure Start->A B VMH Cannulation Surgery A->B C Recovery Period B->C D VMH Microinjection C->D E Hypoglycemic Clamp D->E D1 GABA-A Receptor Antagonist (e.g., Bicuculline) D->D1 D2 GABA-T Inhibitor (e.g., this compound)* D->D2 D3 Vehicle Control (Artificial CSF) D->D3 F Blood Sampling & Analysis E->F G Tissue Collection & Molecular Analysis F->G

Short Title: Experimental Workflow for VMH Studies


Important Considerations & Proposed Use of this compound

  • This compound as a Proposed Tool: The primary study identified [1] used a GABA(A) receptor antagonist to block the receptor. An alternative strategy is to reduce GABA synthesis. This compound is a known, irreversible inhibitor of GABA transaminase (GABA-AT) [3]. By inhibiting the breakdown of GABA, it paradoxically leads to an increase in GABA levels in most contexts, which may not be desirable for testing the hypothesis. Its direct application in the VMH to mimic or counteract the effects of recurrent hypoglycemia remains speculative and would require careful experimental validation.
  • Model Limitations: The rodent model of recurrent hypoglycemia may not fully recapitulate the human condition of hypoglycemia-associated autonomic failure (HAAF).
  • Technical Precision: Successful implementation of these protocols relies heavily on technical skill, particularly in stereotaxic surgery for accurate VMH targeting and in the performance of hypoglycemic clamps.

Research Implications

Understanding this GABAergic mechanism in the VMH opens several therapeutic avenues for preventing HAAF in diabetes patients, such as:

  • Developing targeted pharmacological agents that modulate GABAergic signaling specifically within the VMH.
  • Exploring nutritional or behavioral interventions that can prevent the maladaptive increase in VMH GABAergic tone.

References

Scientific Rationale: Targeting the GABA Pathway to Modulate Glucagon

Author: Smolecule Technical Support Team. Date: February 2026

The core idea behind using a GABA-transaminase inhibitor like gabaculine is to elevate endogenous GABA levels by preventing its breakdown. Research indicates that GABA (γ-aminobutyric acid) can suppress glucagon secretion from pancreatic alpha cells through paracrine and neuronal pathways [1] [2].

In pancreatic islets, GABA is co-released with insulin from beta cells and can act on GABA-A receptors present on alpha cells to inhibit glucagon release, particularly in low-glucose conditions [1]. This mechanism is part of the intra-islet paracrine signaling that helps maintain glucose homeostasis.

Furthermore, studies show that blocking GABA-A receptors in the ventromedial hypothalamus (VMH) stimulates glucagon release during hypoglycemia [2]. This suggests that the central nervous system's GABAergic system also exerts inhibitory tone on the counter-regulatory response. Therefore, increasing central GABA levels via this compound could potentially further suppress glucagon output during an hypoglycemic event.

The following diagram illustrates the proposed mechanism of action for this compound in this context.

G This compound This compound GABA GABA This compound->GABA Inhibits Breakdown GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Glucagon_Secretion Glucagon_Secretion GABA_A_Receptor->Glucagon_Secretion Inhibits

Proposed General Experimental Workflow

Given the lack of specific this compound protocols, here is a generalized workflow you can adapt. Key parameters that require optimization based on your model system are summarized in the table below.

G Model_Selection Model_Selection Gabaculine_Treatment Gabaculine_Treatment Model_Selection->Gabaculine_Treatment Hypoglycemia_Induction Hypoglycemia_Induction Gabaculine_Treatment->Hypoglycemia_Induction Sample_Collection Sample_Collection Hypoglycemia_Induction->Sample_Collection Endpoint_Analysis Endpoint_Analysis Sample_Collection->Endpoint_Analysis

Experimental Stage Key Considerations & Parameters to Optimize
1. Model Selection Choose validated models: in vivo (rodents), ex vivo (perfused pancreas), or in vitro (isolated islets, alpha cell lines).
2. This compound Treatment Determine dose, route (IP injection in vivo; add to media in vitro), timing (pre-treatment before hypoglycemia).
3. Hypoglycemia Induction Use insulin injection (e.g., 0.75 U/kg intraperitoneally in mice) or low-glucose perfusion (e.g., 2.5-3.0 mM).
4. Sample Collection Collect blood plasma (in vivo) or supernatant (in vitro) at defined time points for glucagon measurement.
5. Endpoint Analysis Measure glucagon via Radioimmunoassay (RIA) or ELISA; confirm GABA elevation via HPLC or LC-MS.

Suggested Path for Protocol Development

To establish a detailed and robust protocol, I suggest you:

  • Consult Original Literature: Search for primary research papers that specifically use this compound in metabolic or islet studies. These articles often contain detailed methods sections.
  • Contact Chemical Suppliers: Inquire with manufacturers (e.g., Sigma-Aldrich, Tocris) for any available technical data or application notes for this compound (Catalog #: G016-25MG).
  • Systematic Optimization: Use the proposed workflow as a starting point and conduct pilot studies to rigorously optimize the critical parameters, especially this compound dosage and timing.

References

Gabaculine Toxicity and Lethal Dose (LD₅₀) Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key toxicity data for gabaculine from animal studies.

Measure Value Test Subject Significance
LD₅₀ 86 mg/kg Mice (intraperitoneal) Lethal to 50% of test population [1]
ED₅₀ 35 mg/kg Mice (intraperitoneal) Effective anticonvulsant dose in 50% of population [1]
Therapeutic Index (LD₅₀/ED₅₀) ~2.5 Mice Indicates a narrow safety margin; considered highly toxic [1]

Toxicity and Research Considerations

Based on the data, this compound is considered highly toxic and unsuitable for clinical use as a pharmaceutical agent [1]. Its primary value is as a research tool for studying GABAergic systems in experimental settings [1] [2].

  • Mechanism of Toxicity: this compound is a potent and irreversible inhibitor of GABA transaminase (GABA-AT) [1] [3] [2]. The diagram below illustrates its mechanism of action.

G This compound This compound GABA_AT GABA-AT Enzyme (PLP cofactor) This compound->GABA_AT Binds irreversibly Inactivated_Complex Inactivated Enzyme Complex (Aromatized Product) GABA_AT->Inactivated_Complex Aromatization Mechanism GABA_Brain Increased Brain GABA Levels Inactivated_Complex->GABA_Brain Prevents GABA breakdown Toxicity Neurotoxicity & Lethal Effects GABA_Brain->Toxicity Causes

  • Other Inhibited Enzymes: The toxicity of this compound may also stem from its action on other PLP-dependent enzymes besides GABA-AT, such as ornithine aminotransferase and aspartate aminotransferase [3] [2].

Guidance for Researchers

When working with this compound in an experimental context, consider the following:

  • Dose Selection: For anticonvulsant studies in mice, an effective dose (ED₅₀) is approximately 35 mg/kg intraperitoneally [1]. Thorough dose-ranging pilot studies are critical for any new experimental model.
  • Handling and Regulation: this compound is not FDA-approved for clinical use and is strictly for research purposes [1]. It is not classified as a hazardous substance per OSHA guidelines, but standard safe handling practices for potent neurotoxic compounds must be followed [1].
  • Metabolism Interactions: Evidence suggests this compound can alter ethanol metabolism [4]. This is an important consideration for studies involving other central nervous system depressants or metabolic pathways.

The available data provides a foundational understanding, but specific and detailed experimental protocols for determining this compound's LD₅₀ were not found in this search.

References

Gabaculine side effects specificity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Gabaculine: Mechanism & Specificity

What is the biochemical mechanism of action of this compound?

This compound acts as a mechanism-based (suicide) inhibitor of GABA-T. Its structural similarity to GABA allows it to bind to the enzyme's active site, which is facilitated by the pyridoxal 5'-phosphate (PLP) cofactor. The inhibition becomes irreversible due to a final aromatization step, making this compound an effective and long-lasting inhibitor [1] [2].

The following diagram illustrates this specific inactivation process.

G GABA GABA PLP_Enzyme PLP-Enzyme Complex GABA->PLP_Enzyme Normal Metabolism This compound This compound This compound->PLP_Enzyme Intermediate Reversible Intermediate PLP_Enzyme->Intermediate Aromatic_Adduct Aromatic Inactivated Adduct Intermediate->Aromatic_Adduct Aromatization (Irreversible Step)

What are the key specificity concerns when using this compound in experiments?

While GABA-T is the primary target, research indicates that this compound can also inhibit other PLP-dependent enzymes. Data from DrugBank shows activity against ornithine aminotransferase in humans and glutamate-1-semialdehyde 2,1-aminomutase in bacteria [3]. This cross-reactivity is a critical consideration for your experimental design and interpretation, particularly in complex biological systems.

Toxicity Profile & In Vivo Data

What are the observed toxicological effects of this compound?

The primary driver of this compound's toxicity is its potent and irreversible enzymatic inhibition. The table below summarizes quantitative in vivo data from preclinical studies [2].

Parameter Value Experimental Context
ED₅₀ 35 mg/kg Effective dose for anticonvulsant activity in mice.
LD₅₀ 86 mg/kg Lethal dose for 50% of the mouse population.
Therapeutic Index (LD₅₀/ED₅₀) ~2.5 Indicates a very low safety margin.

The narrow therapeutic index highlights significant toxicity at anticonvulsant doses. This high toxicity is the principal reason this compound is not approved for human use and is restricted to research applications [2].

Experimental Troubleshooting Guide

Issue Possible Cause Recommended Action
High toxicity or cell death Narrow therapeutic index; mechanism-based irreversible inhibition. Titrate dosage carefully; start significantly below reported ED₅₀ (e.g., 35 mg/kg in mice). Use lowest effective concentration [2].
Unexpected off-target effects Inhibition of non-target PLP-dependent enzymes (e.g., ornithine aminotransferase) [3]. Include stringent controls; validate findings with an alternative GABA-T inhibitor (e.g., vigabatrin) if possible.
Variable efficacy in models Inconsistent drug absorption or distribution; differences in animal models. Standardize administration route (e.g., IV used in studies [2]) and confirm GABA level increases in target tissues.

Frequently Asked Questions (FAQ)

Q1: Has this compound been approved by the FDA for human use? No. This compound has not been approved by the FDA or other regulatory bodies as a pharmaceutical drug due to its high toxicity and narrow therapeutic window. It is currently used solely as a research chemical [3] [2].

Q2: What is the primary safety concern when handling this compound in the lab? The main risk arises from its inherent biological toxicity. While it may not be classified as a hazardous substance by OSHA standards in some contexts, its potent neuroactive properties and low LD₅₀ demand careful handling. Standard practices include using personal protective equipment (PPE) and working within a fume hood or biosafety cabinet [2].

Q3: Are there any known drug-supplement interactions with GABA and this compound? this compound is not used clinically, so human drug interaction data is unavailable. However, given its mechanism of raising brain GABA levels, it could theoretically potentiate the effects of other substances that increase GABAergic activity. In contrast, dietary GABA supplements are considered unlikely to have the same effect, as oral GABA is generally believed not to cross the blood-brain barrier in significant quantities [4] [5] [6].

References

Quantitative Pharmacology & Toxicity of Gabaculine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from a comparative study of GABA-transaminase inhibitors in mice. The Effective Dose (ED50) is the dose at which 50% of the test subjects achieved an anticonvulsant effect, and the Lethal Dose (LD50) is the dose that was fatal to 50% of the subjects [1] [2].

Measure Value (mg/kg) Seizure Model Notes
Anticonvulsant ED50 35 mg/kg Pentetrazole (chemoconvulsant) Gabaculine was efficacious against this model [1] [2].
Anticonvulsant ED50 37 mg/kg Maximal Electroshock (MES) This dose elevated the electroconvulsive threshold by 30V [1] [2].
Lethal Dose (LD50) 86 mg/kg - Highlights a narrow safety margin [1] [2].

Critical Toxicity Note: The study concluded that at its anticonvulsant ED50, this compound was already toxic or lethal to the animals. This narrow therapeutic index was a key reason it was deemed unsuitable for clinical use in humans, though it remains a valuable research tool [1] [3] [2].

Detailed Experimental Protocols

The data in the table above was generated using standardized in vivo (whole living organism) pharmacological research methods. Below is a detailed breakdown of the key protocols.

Protocol 1: Determining Anticonvulsant ED50

This methodology is used to quantify a compound's efficacy in preventing seizures.

  • 1. Animal Model: The studies were conducted on mice [1] [2].
  • 2. Drug Administration: this compound was administered via intraperitoneal (i.p.) injection. The effects were measured at the time of the drug's maximal action [1] [2].
  • 3. Seizure Induction (Challenge): The anticonvulsant effect was tested against standardized seizure models, including:
    • Chemoconvulsants: Such as pentetrazole (PTZ) [1] [2].
    • Electrical Stimulation: Maximal Electroshock (MES) test [1] [2].
  • 4. Data Analysis: The ED50 value was calculated using statistical methods for dose-effect experiments, such as the moving average interpolation method [1] [4].

The workflow for this established protocol can be visualized as follows:

Start Start Experiment Administer Administer this compound (i.p.) Start->Administer Wait Wait for Maximal Drug Effect Administer->Wait InduceSeizure Induce Seizures Wait->InduceSeizure Evaluate Evaluate Seizure Prevention InduceSeizure->Evaluate Calculate Calculate ED50 Evaluate->Calculate

Protocol 2: Determining Acute Toxicity (LD50)

This protocol runs in parallel to assess a compound's acute toxicity.

  • 1. Animal Model: Mice [1] [2].
  • 2. Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a range of doses [1] [2].
  • 3. Observation Period: Researchers observed the animals for a set period post-injection (e.g., 24-48 hours) to monitor for lethal effects [1].
  • 4. Data Analysis: The LD50 was calculated using the same moving average interpolation method as for the ED50, allowing for a direct comparison of the effective and lethal doses [1] [4].

The relationship between the two protocols and their key outcomes is shown below:

This compound This compound Exp1 Anticonvulsant Protocol This compound->Exp1 Exp2 Toxicity Protocol This compound->Exp2 Outcome1 Anticonvulsant ED50 Exp1->Outcome1 Outcome2 Lethal Dose LD50 Exp2->Outcome2 Comparison Narrow Therapeutic Index Outcome1->Comparison Outcome2->Comparison

Key Mechanisms & Research Applications

Understanding this compound's mechanism and its limitations is crucial for designing sound experiments.

  • Mechanism of Action: this compound is a natural neurotoxin and a potent, irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme that breaks down GABA. It may also inhibit GABA reuptake. This action leads to a significant increase in GABA levels in the brain, which is responsible for its anticonvulsant effect [3].
  • Research Applications: Due to its toxicity, this compound is not used clinically. However, its potent and irreversible action makes it a useful tool in studies of experimental epilepsy for selectively elevating brain GABA levels [1] [3].
  • Synergistic Effects: One study found that the anticonvulsant effects of GABA-T inhibitors like this compound could be enhanced by co-administration with the amino acid glycine, suggesting a potential method to amplify effects at lower, less toxic doses in a research setting [5].

References

Gabaculine Inhibition Profile & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates essential quantitative data for your experimental planning and data analysis.

Parameter Value / Concentration Experimental Context / Notes
GABA-T Inhibition (IC₅₀) 3 μM [1] Rat brain mitochondrial extracts; time-dependent, follows pseudo-first-order kinetics [1].
GABA Uptake Inhibition (IC₅₀) 69 μM [1] Rat brain slices; sodium-dependent uptake [1].
Glutamate Decarboxylase (GAD) Inhibition (IC₅₀) >1 mM [1] Rat brain tracts; relatively weak effect [1].

| In Vivo Dosing (Mouse, systemic) | 100 mg/kg (ED₅₀ for LORR) [2] 35 mg/kg (ED₅₀ for anticonvulsant effect) [3] 86 mg/kg (LD₅₀) [3] | Induces loss of righting reflex (LORR) [2]. Effective against seizures but shows high toxicity [3]. | | Sensitivity: Human vs. Bacterial GABA-T | ~70x more sensitive [4] | Human GABA-T is far more sensitive to vigabatrin than the Pseudomonas fluorescens enzyme; highlights importance of enzyme source [4]. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving gabaculine, adapted from recent literature.

Protocol for Assessing GABA-T Inhibition Kinetics

This protocol outlines how to test this compound's inhibitory potency on purified GABA-T, crucial for confirming its time-dependent action [4].

  • Step 1: Enzyme Preparation

    • Source: Use purified GABA-T. For the most relevant results, recombinant human GABA-T is strongly recommended over bacterial or other mammalian forms due to significant differences in inhibitor sensitivity [4].
    • Purification: Purify 6xHis-tagged human GABA-T from Expi293F cells via Ni-NTA chromatography and size-exclusion chromatography to obtain a homodimeric, active enzyme [4].
  • Step 2: GABA-T Activity Assay

    • Reaction Mix: The assay couples the GABA-T reaction to succinic semialdehyde dehydrogenase (SSADH). Monitor the continuous production of NADPH (absorbance at 340 nm) as an indirect measure of GABA-T activity [4].
    • Typical Components: GABA, α-ketoglutarate, NADP⁺, and SSADH in an appropriate buffer (e.g., 50 mM potassium pyrophosphate buffer, pH 8.6) [4].
  • Step 3: Inhibitor Pre-incubation & Kinetics

    • Pre-incubate the purified GABA-T with various concentrations of this compound for different time periods.
    • Initiate the reaction by adding the substrate mix and record the initial velocity of NADPH formation.
    • Expected Result: Inhibition potency and efficiency will increase with longer pre-incubation times, characteristic of time-dependent, irreversible inhibitors [3] [1].
Protocol for In Vivo GABA Elevation in Mice

This method describes how to increase brain GABA levels in mice for behavioral or neurochemical studies [2].

  • Step 1: Drug Preparation & Administration

    • Prepare a fresh solution of this compound in a physiologically compatible vehicle like saline.
    • Administer this compound systemically (e.g., intraperitoneal injection) to adult mice. A dose of 100 mg/kg is the ED₅₀ for inducing loss of righting reflex (LORR), a marker of unconsciousness [2].
  • Step 2: Monitoring Behavioral End-Points

    • Loss of Righting Reflex (LORR): A reliable indicator of unconsciousness. Onset and duration should be recorded [2].
    • Response to Noxious Stimulation: Test using a tail-clamp. Important Note: Unlike volatile anesthetics, this compound even at high doses (285-400 mg/kg) does not induce immobility in response to noxious stimulation. This indicates that different neural pathways mediate unconsciousness and immobility [2].
  • Step 3: Confirming GABA Increase (Ex Vivo)

    • Confirm the biochemical efficacy of the treatment by measuring GABA levels in brain homogenates post-experiment using techniques like HPLC or MR spectroscopy [5] [2].

Frequently Asked Questions & Troubleshooting

Q1: My experiment shows this compound's effect is irreversible. Is this expected, and what is the mechanism? A: Yes, this is a defining characteristic. This compound is a mechanism-based irreversible inhibitor [3]. Its structure mimics GABA, allowing it to enter GABA-T's active site and undergo the initial steps of transamination. A key proton abstraction then triggers aromatization of its dihydrobenzene ring. The significant aromatic stabilization energy gained makes the final step of the reaction energetically unfavorable, permanently inactivating the enzyme [3].

Q2: Why am I not observing a strong anticonvulsant effect in my animal model, or why is toxicity high? A: This is a known challenge. Key factors to check:

  • Dosage: this compound has a very narrow therapeutic window. The ED₅₀ for anticonvulsant effect in mice is 35 mg/kg, but the LD₅₀ is only 86 mg/kg [3]. Slight miscalculations can lead to toxicity or lack of efficacy.
  • Time Point: The increase in brain GABA levels is time-dependent [3]. Ensure you are measuring the effect at the appropriate time after administration.
  • Inherent Toxicity: The compound is considered too toxic for clinical use and is primarily a research tool for experimental epilepsy models [3].

Q3: Why are my inhibition results inconsistent with literature when I use a bacterial GABA-T? A: The source of GABA-T is critical. A 2021 study demonstrated that human GABA-T is ~70 times more sensitive to the inhibitor vigabatrin than bacterial GABA-T from Pseudomonas fluorescens [4]. This highlights major kinetic differences and underscores the importance of using human or high-identity mammalian (e.g., porcine) GABA-T for inhibitor screening and biochemical studies aimed at human therapeutic development [4].

Mechanism of this compound's Irreversible Inhibition

The following diagram illustrates the catalytic mechanism that leads to the irreversible, time-dependent inhibition of GABA-T by this compound.

G Start This compound enters GABA-T active site Step1 Transaldimination and 1,3-prototrophic shift Start->Step1 Step2 Enzymatic base abstracts proton from dihydrobenzene ring Step1->Step2 Step3 Ring aromatization Step2->Step3 End Enzyme irreversibly inactivated (Aromatic stabilization) Step3->End

References

GABA-T Inhibitors: Toxicity and Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key data from a comparative study in mice, allowing for a direct assessment of each inhibitor's potency, efficacy, and associated risks [1].

Inhibitor Name Minimal Effective Dose (mg/kg, i.p.) Maximal Electroconvulsive Threshold Increase (V) Brain GABA Increase at Effective Dose Notable Toxicity and Side Effects
Gabaculine 37 +30 ~200% High toxicity; lethal or toxic at anticonvulsant ED₅₀ [1].
Aminooxyacetic Acid (AOAA) 13 +30 Not Specified High toxicity; lethal or toxic at anticonvulsant ED₅₀ [1].
γ-Acetylenic GABA 65 +30 ~150% Inhibits glutamate decarboxylase (GAD); showed no clear activity in several seizure models [1].
Sodium Valproate (VPA) 125 +30 Minimal change Lower toxicity profile compared to catalytic inhibitors [1].
γ-Vinyl GABA 1900 +30 ~300% Causes numerous side effects; specificity is doubtful [1].
Ethanolamine O-Sulphate (EOS) 1440 +30 ~70% Showed no clear activity in several seizure models [1].
GABA 2800 +30 Not Applicable Minimal effect on pentetrazole threshold [1].

Mechanisms and Experimental Context

Understanding the data in the table requires insight into the mechanisms and experimental details behind it.

  • Mechanism of Action: GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for degrading GABA. Inhibitors like this compound act as mechanism-based inactivators, meaning the enzyme itself converts them into a reactive species that permanently blocks the active site [2].
    • This compound's specific mechanism: Its structure allows it to undergo part of the normal transamination reaction. A key step is the aromatization of its dihydrobenzene ring, which irreversibly traps the inhibitor in the enzyme's active site [3].

G PLP_GABA_Complex PLP-GABA Complex Prototropic_Shift 1,3-prototrophic shift PLP_GABA_Complex->Prototropic_Shift Gabaculine_Intermediate This compound-PLP Intermediate Prototropic_Shift->Gabaculine_Intermediate Aromatization Aromatization (Enzyme Inactivation) Gabaculine_Intermediate->Aromatization Inactivated_Complex Stabilized Aromatic Complex Aromatization->Inactivated_Complex

  • Experimental Protocol Summary: The primary data comes from a 1980 comparative study in mice. Key methodological points include [1]:
    • Seizure Models: Anticonvulsant effects were tested against electroconvulsive shock, pentetrazole, 3-mercaptopropionic acid, and strychnine-induced seizures.
    • Biochemical Assays: Brain GABA levels were measured post-mortem, and GABA-T activity was directly assayed to confirm enzyme inhibition.
    • Toxicity Assessment: Acute toxicity (lethality) and other side effects were monitored in conjunction with anticonvulsant dosing to determine therapeutic indices (e.g., ED₅₀ vs. LD₅₀).

Troubleshooting and Researcher FAQs

  • Q1: Why is this compound considered highly toxic in my animal models?

    • A: The data confirms that this compound has a very narrow therapeutic window. In mice, its anticonvulsant ED₅₀ was found to be toxic or even lethal [1]. Its high potency as an irreversible inhibitor means that even small dosing errors can lead to excessive and prolonged GABA elevation, disrupting normal neural function.
  • Q2: My results with a GABA-T inhibitor are inconsistent across different seizure tests. Is this expected?

    • A: Yes. The literature shows that the efficacy of these inhibitors is highly dependent on the seizure model. For example, this compound and AOAA were effective against multiple seizure types, whereas γ-acetylenic GABA and EOS showed "no clear activity" in some models despite elevating seizure threshold in others [1]. Always validate your findings in multiple, pharmacologically distinct models.
  • Q3: Could off-target effects be confounding my experiment with this compound?

    • A: Yes. The study concludes that this compound, like most inhibitors in its class except EOS, causes "numerous side effects" that "cast doubt on the specificity" of the drug [1]. It's advisable to include a positive control (like VPA) and use biochemical assays to verify that observed effects correlate with the intended increase in brain GABA levels.
  • Q4: Are there any known drug interactions I should be aware of?

    • A: Yes. One study found that the GABA uptake inhibitor ketamine could ameliorate some of the neurochemical effects of this compound, likely by interfering with its transport into nerve endings [4]. Furthermore, glycine and its structural analogues can synergistically enhance the anticonvulsant effect of GABA-T inhibitors [5]. Be cautious when designing poly-therapy experiments.

Key Takeaways for Experimental Design

  • Toxicity and Specificity: this compound and AOAA are highly potent but also carry significant toxicity and potential for off-target effects. This limits their utility as drugs but does not preclude their use as valuable research tools for experimentally manipulating GABA levels [1] [3].
  • Model Selection is Critical: The choice of seizure or disease model profoundly influences the observed outcome of GABA-T inhibition. An inhibitor that works in one model may be inactive in another [1].
  • Consider the Therapeutic Index: For research aimed at therapeutic development, sodium valproate (VPA) presents a much better safety profile, though its mechanism is different and it does not significantly raise brain GABA levels [1].

References

Gabaculine irreversible inhibition protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the mechanism of gabaculine's irreversible inhibition? this compound acts as a substrate for GABA-T. Upon transamination by the enzyme, it is converted to a highly reactive intermediate that spontaneously aromatizes into a stable m-carboxyphenylpyridoxamine phosphate derivative. This compound covalently and irreversibly modifies the pyridoxal phosphate (PLP) cofactor, rendering the enzyme inactive [1].

  • How does this compound compare to other GABA-T inhibitors? A comparative pharmacological study in mice evaluated several GABA-T inhibitors. The table below summarizes key findings for raising the electroconvulsive threshold, a measure of anticonvulsant effect [2] [3].

Inhibitor Dose for 30V Threshold Increase (mg/kg, i.p.) Notable Findings
This compound 37 Effective anticonvulsant, but found to be toxic or lethal at its ED50 in mice [2] [3].
γ-Acetylenic GABA 65 Decreased activity of glutamate decarboxylase (GAD); showed no clear activity in several seizure models [2] [3].
γ-Vinyl GABA (Vigabatrin) 1,900 Increased brain GABA content by 300%; partially effective as an anticonvulsant [2] [3].
Ethanolamine O-Sulphate (EOS) 1,440 Increased brain GABA by 70%; showed no clear anticonvulsant activity in the models tested [2] [3].
Aminooxyacetic Acid (AOAA) 13 Effective anticonvulsant, but also toxic or lethal at its ED50 [2] [3].
  • Why is it important to use human GABA-T in inhibitor studies? Recent research highlights a significant difference in inhibitor sensitivity between species. Human GABA-T in its homodimeric form showed a 70-fold higher sensitivity to vigabatrin than bacterial GABA-T in multimeric form [4]. This underscores the importance of using human enzymes, rather than porcine or bacterial substitutes, for biochemical studies and drug development to ensure relevance to human therapeutics [4].

Troubleshooting Guide: this compound Inhibition

Problem Potential Cause Suggested Solution

| Incomplete enzyme inhibition | Insufficient inhibitor concentration or incubation time. | - Confirm this compound concentration is optimized (see protocol below).

  • Extend incubation time with the enzyme; full inhibition in vivo can take several hours [5]. | | | Use of non-human GABA-T with different sensitivity. | - Source human GABA-T for critical studies [4].
  • If using other species' enzymes, perform dose-response curves to establish effective concentration. | | Low activity of purified recombinant human GABA-T | Improper protein folding or lack of post-translational modifications. | - Use a mammalian expression system (e.g., Expi293F cells) instead of E. coli to ensure proper folding and PLP cofactor incorporation [4]. | | | Purification tag interfering with activity. | - Consider removing the purification tag (e.g., via HRV 3C protease cleavage) if activity is low, though small tags may not always be problematic [4]. |

Detailed Experimental Protocols

Protocol for High-Yield Human GABA-T Synthesis and Purification

This protocol yields active, homodimeric human GABA-T with proper post-translational modifications, ideal for inhibition studies [4].

  • Expression System: Expi293F mammalian cells.
  • Expression Vector: Plasmid with C-terminal 6xHis-tag.
  • Transfection: Use Expifectamine 293 kit. After transfection, lower temperature from 37°C to 32°C to enhance protein yield and slow cell growth [4].
  • Cell Lysis:
    • Resuspend cell pellet in 50 mM potassium pyrophosphate buffer (pH 8.6) with EDTA-free protease inhibitors.
    • Lyse cells using sonication (e.g., 60 cycles of 1s ON/4s OFF at 30% amplitude) on ice [4].
  • Purification - Two-Step Process:
    • Immobilized Metal Affinity Chromatography (Ni-NTA):
      • Apply clarified lysate to equilibrated Ni-NTA column.
      • Wash with 50 mM K₄P₂O₇ buffer (pH 8.6).
      • Elute bound proteins with an ascending imidazole step gradient (10 mM, 125 mM, 250 mM, 500 mM) in the same buffer.
      • Pool the 125 mM and 250 mM imidazole fractions, as these contain the 6xHis-tagged dimeric human GABA-T [4].
    • Size-Exclusion Chromatography (SEC):
      • Concentrate the pooled fractions using a 10K MWCO centrifugal filter.
      • Inject onto an SEC column (e.g., Superdex) pre-equilibrated with a suitable buffer.
      • Collect the peak corresponding to the GABA-T homodimer [4].

The following diagram illustrates the key stages of the protein expression and purification workflow:

G start Start Protocol exp Express in Expi293F cells (32°C post-transfection) start->exp harvest Harvest Cells and Lyse (Sonication in K₄P₂O₇ buffer, pH 8.6) exp->harvest purify1 Ni-NTA Purification (Elute with imidazole gradient) harvest->purify1 pool Pool 125mM & 250mM Imidazole Fractions purify1->pool conc Concentrate Sample (10K MWCO Filter) pool->conc purify2 Size-Exclusion Chromatography (SEC) conc->purify2 final Pure GABA-T Homodimer purify2->final

Protocol for In Vivo Inhibition and GABA Elevation Study

This method describes how to achieve and confirm GABA-T inhibition in a live animal model.

  • Animal Model: Mice (e.g., Male Sprague-Dawley rats or equivalent) [6] [5].
  • This compound Administration:
    • Prepare a solution of this compound in a physiologically compatible solvent.
    • Administer via intraperitoneal (I.P.) injection. A dose of 100 mg/kg has been shown to lead to complete inhibition of mouse brain GABA-T after 4 hours [5].
  • Confirmation of Inhibition:
    • Biochemical Assay: Sacrifice animals at various time points post-injection. Measure GABA-T activity in brain homogenates using an established activity assay [4].
    • GABA Level Measurement: As a proxy for inhibition, measure the rise in endogenous brain GABA levels. GABA levels can rise 15-20 times above baseline within 20 hours of this compound administration [5]. Techniques like in vivo magnetic resonance spectroscopy (MRS) can also be used to track this change [6].

The diagram below outlines the causal relationship between this compound administration and the subsequent biochemical and functional outcomes:

G This compound This compound Administered (I.P. Injection) inhibition Irreversibly Inhibits GABA-T Enzyme This compound->inhibition gaba_accum GABA Accumulation in Brain inhibition->gaba_accum effects Functional Effects (e.g., Altered Seizure Threshold) gaba_accum->effects

References

Gabaculine inhibition glutamate decarboxylase effects

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitors of GABA Synthesis and Degradation

The table below summarizes key inhibitors based on the search results, which should help in troubleshooting experimental outcomes.

Inhibitor Name Primary Target Enzyme Effect on Enzyme Activity Key Experimental Findings
Gabaculine [1] [2] GABA Aminotransferase (GABA-T) Potent inhibition Increases GABA concentrations in brain tissue and synaptosomal fractions [2].
Aminoxyacetate (AOAA) [3] [2] Glutamate Decarboxylase (GAD) Significant inhibition (>90% at 5 mM in vivo) [3] Reduces GABA content by 43.9%-81.5% in germinating fava beans; also inhibits GABA-T [3] [2].
γ-Vinyl GABA (Vigabatrin) [4] [2] GABA Aminotransferase (GABA-T) Concentration- and time-dependent inactivation [4] FDA-approved drug for epilepsy; raises brain GABA levels [4] [2].
CPP-115 [4] GABA Aminotransferase (GABA-T) Highly efficient inactivation 186x more efficient than Vigabatrin; granted Orphan Drug status [4].
Ethanolamine O-Sulphate [2] GABA Aminotransferase (GABA-T) Weak inhibition Can cause a two-fold activation of GAD in synaptosomal fractions [2].

Experimental Protocol: Assessing GAD Inhibition

The following methodology, adapted from the search results, outlines a robust approach for evaluating the effects of potential inhibitors on GAD activity in plant or tissue samples [3].

Workflow for Inhibitor Screening

The diagram below visualizes the key stages of the experimental protocol.

GAD_Inhibition_Workflow Start Start P1 Material Preparation (Sterilize & Soak Seeds) Start->P1 P2 Apply Stress & Inhibitor (Hypoxia-NaCl + Inhibitor Solution) P1->P2 P3 Germination (Dark, 30°C, 4 days) P2->P3 P4 Sample Collection (Rinse, freeze in LN2, store at -20°C) P3->P4 P5 Biochemical Analysis (GAD activity, GABA/Glu content) P4->P5 End End P5->End

Detailed Procedures
  • Material Preparation and Treatment:

    • Use fava bean seeds (or your tissue of interest). Surface-sterilize by soaking in 1% (v/v) sodium hypochlorite for 15 minutes [3].
    • Wash thoroughly and steep in deionized water for 8 hours at 30°C [3].
    • Incubate the soaked seeds in the dark at 30°C for 48 hours for pre-germination [3].
  • Application of Stress and Inhibitor:

    • Transfer the pre-germinated seeds to a suitable culture system (e.g., sprout pots).
    • Germinate for a set period (e.g., 4 days) under defined stress conditions to enhance GABA shunt activity. One example is hypoxia-NaCl stress (pH 3.5, 10 mM citrate buffer, 60 mM NaCl, dissolved oxygen concentration 5.5 mg L⁻¹) [3].
    • The culture solution should contain the inhibitor (e.g., 5.0 mM aminoxyacetate) or a vehicle control. Replace the culture solution at regular intervals (e.g., every 8 hours) [3].
  • Sample Collection and Homogenization:

    • Collect the sprouts or tissues, rinse, and immediately freeze in liquid nitrogen. Store at -20°C until analysis [3].
    • Homogenize the frozen tissue in a suitable cold extraction buffer.
  • GAD Activity Assay:

    • Incubate the tissue extract with a reaction solution containing the substrate, L-glutamate, and necessary co-factors (e.g., Pyridoxal 5'-phosphate) [3].
    • Terminate the reaction after a specific time (e.g., 60 minutes at 40°C).
    • Quantify the GABA produced in the reaction using a standard method such as HPLC [3].
    • Definition of one unit of GAD activity: The amount of enzyme that releases 1 μmol of GABA per 60 minutes at 40°C [3]. Express activity as units per gram of dry weight (DW).
  • GABA and Glutamate Content Measurement:

    • Extract and purify GABA and Glutamate (Glu) from the tissue [3].
    • Analyze the contents using an HPLC system with a reverse-phase column (e.g., ZORBAX Eclipse AAA) [3].

FAQs and Troubleshooting

  • Q: My experiment shows that this compound treatment increases overall GABA levels. Does this mean it is inhibiting GAD?

    • A: No, this is a common point of confusion. This compound primarily inhibits GABA-T, the enzyme that breaks down GABA. Inhibiting GABA-T leads to GABA accumulation, which is the expected result. This increase is not due to GAD activation but rather the blockage of GABA's degradation pathway [2]. If you observe a decrease in GABA, it could point to an off-target effect or issues with your experimental system.
  • Q: What is a suitable positive control inhibitor for GAD?

    • A: Aminoxyacetate (AOAA) is a well-documented and effective inhibitor of GAD in both in vitro and in vivo settings. Studies show it can inhibit over 90% of GAD activity in plant embryos and cotyledons at a concentration of 5 mM [3]. It also inhibits GABA-T, so experimental design must account for this [2].
  • Q: Why might I detect no change in GAD activity after applying a known inhibitor?

    • A: Consider these potential issues:
      • Insufficient Inhibitor Concentration or Permeability: The inhibitor concentration may be too low, or it may not be effectively penetrating your tissue or cell type.
      • Co-factor Interference: GAD requires pyridoxal phosphate (Vitamin B6) as a co-factor. The structure of some inhibitors may compete with or be affected by this co-factor.
      • Incorrect Assay Conditions: Ensure your assay pH, temperature, and substrate concentration are optimal for the specific GAD isoform you are studying.

Key Insights for Researchers

The distinction between inhibitors of synthesis (GAD) and degradation (GABA-T) is critical for interpreting experimental data. If your goal is to probe the GABA shunt, using a specific GAD inhibitor like aminoxyacetate is necessary to quantify the pathway's contribution to GABA pools [3]. The observed effects of a drug in a complex biological system can result from a combination of on-target and off-target interactions, so inhibitor data should be interpreted within the full experimental context.

References

Gabaculine handling safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Gabaculine Handling Overview

Property Details
IUPAC Name 5-Aminocyclohexa-1,3-diene-1-carboxylic acid [1]
Common Form Hydrochloride salt (e.g., C₇H₉NO₂•HCl) [2] [3]
CAS Number 59556-17-1 [2] [3]
Physical Form White solid [3]
Purity ≥95% [2] [3]
Solubility Soluble in water (25 mg/ml) [3]
Recommended Storage -20°C [3]

Hazards Identification

  • Toxicity Data: Animal studies indicate significant toxicity. The LD₅₀ in mice is 86 mg/kg, and the effective dose for anticonvulsant activity is 35 mg/kg, indicating a low therapeutic index [1].
  • Primary Hazard: this compound is a potent neurotoxin [1]. It acts as an irreversible inhibitor of GABA transaminase, increasing GABA levels in the brain [2] [1].
  • Regulatory Status: According to one supplier, it is not considered a hazardous substance by OSHA standards [1]. However, given its documented neurotoxicity, it should be handled with extreme caution.

Safe Handling Procedures

  • Personal Protective Equipment (PPE): While not specified for this compound, general guidelines for handling chemicals recommend using appropriate PPE, including lab coats, gloves, and safety glasses [4].
  • Engineering Controls: Work should be conducted in a well-ventilated area, such as a fume hood [4].
  • Spill Response: Avoid creating dust. Absorb spills with a compatible material and dispose of according to local regulations [4].
  • First Aid: If inhaled, move the person to fresh air. In case of contact with skin or eyes, rinse thoroughly with water [4].

How to Obtain the Official Safety Data Sheet

Since a full MSDS was not located, you can take the following steps to obtain it:

  • Contact the Manufacturer Directly: The most reliable way to get a GHS-compliant Safety Data Sheet is to contact the supplier from whom you purchased or plan to purchase the compound [3].
  • Check Supplier Websites: Reputable chemical suppliers often provide SDS upon request on their product pages for registered users [2] [3].

For Your Troubleshooting Guides

You may find the following mechanism of action diagram useful for creating technical materials about this compound.

G This compound Mechanism of Action This compound This compound GABA_Transaminase GABA Transaminase (Enzyme) This compound->GABA_Transaminase  Irreversibly Inhibits Inhibition Pathway Blocked This compound->Inhibition GABA_Metabolism GABA Metabolism Pathway GABA_Transaminase->GABA_Metabolism  Enzyme for GABA_Transaminase->Inhibition Succinate_Semialdehyde Succinate Semialdehyde GABA_Metabolism->Succinate_Semialdehyde  Normally Produces Brain_GABA Elevated Brain GABA Levels Inhibition->Brain_GABA  Leads to

References

Comparative Efficacy: Gabaculine vs. Gamma-Vinyl GABA

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Gabaculine Gamma-Vinyl GABA (Vigabatrin)
Potency (Dose for 30V increase in electroconvulsive threshold in mice) [1] 37 mg/kg (i.p.) 1,900 mg/kg (i.p.)
Maximal Increase in Brain GABA [1] Not specified, but all drugs except GABA and VPA increased GABA levels. ~300% (the highest increase among the drugs studied) [1]
Anticonvulsant Efficacy (against ED97 of various convulsants) [1] Effective; ED50 values could be determined. Showed no clear activity in the seizure models tested.
Effect on GABA Synthesis (Glutamate Decarboxylase Activity) [1] No significant decrease. Decreased enzyme activity. [1]
Effect on Evoked GABA Release (Rat Cortex) [2] [3] Substantially reduced Ca2+-dependence of release. No appreciable reduction in Ca2+-dependence of release. [2] [3]
Reported Side Effects / Toxicity [1] Numerous side effects; toxic or lethal at anticonvulsant ED50. Numerous side effects. [1]
Primary Research Applications Tool for studying experimental epilepsy [1]; immunocytochemical labeling of glial cells [4]. Tool for studying experimental epilepsy [1]; approved antiepileptic drug (Vigabatrin) for humans [5]; immunocytochemical labeling of GABAergic neurons [4].

Experimental Context and Key Findings

The data in the table comes largely from a 1980 comparative study in mice. A key finding was that while both drugs increased brain GABA levels, their ability to protect against induced seizures did not directly correlate with this increase. This compound was a more potent anticonvulsant in several models, but it was also found to be toxic at its effective doses [1]. The study concluded that these GABA-T inhibitors "hardly seem to be suited for treatment of convulsive disorders in human," a view that has since been revised for gamma-vinyl GABA, which is now the approved antiepileptic drug Vigabatrin [5].

Subsequent research has highlighted differences in their mechanisms beyond GABA-T inhibition:

  • Impact on GABA Release: A 1987 study showed that This compound (5 μM) substantially reduced the calcium-dependent release of GABA from brain slices, while gamma-vinyl GABA (up to 10 mM) did not [2] [3]. This suggests this compound may interfere with the fundamental process of neurotransmitter release.
  • Cellular Uptake: The two inhibitors are transported into different cell types. Gamma-vinyl GABA is taken up specifically into GABAergic neurons, whereas This compound is primarily taken up into glial cells [4]. This difference in cellular targeting can significantly influence their physiological effects and research applications.

More recent studies on gamma-vinyl GABA (Vigabatrin) have revealed additional mechanisms, such as its ability to inhibit intermediate-conductance Ca2+-activated potassium (IKCa) channels in human glioma cells, which may contribute to its antineoplastic effects [5].

Diagram of the GABA Shunt and Inhibitor Action

The following diagram illustrates the metabolic pathway (the GABA shunt) and the specific points where these inhibitors act, which underlies their biochemical effects.

Interpretation and Research Implications

The experimental data suggests that the choice between this compound and gamma-vinyl GABA depends heavily on the specific research goals:

  • For highly potent GABA-T inhibition in basic research, where the primary goal is to rapidly elevate brain GABA levels without the need for clinical translation, This compound may be effective. However, researchers must be cautious of its associated toxicity and its potential to alter calcium-dependent GABA release, which could confound experiments on synaptic transmission [1] [2].

  • For studies closer to translational medicine or those requiring a specific cellular effect, gamma-vinyl GABA (Vigabatrin) is the more relevant compound. It is a proven clinical drug, and its specificity for neuronal over glial uptake makes it superior for experiments aimed at modulating neuronal GABAergic activity [4] [5].

  • Key Consideration: The efficacy of these drugs is highly dependent on the experimental model and desired outcome. A potent increase in total brain GABA (as seen with gamma-vinyl GABA) does not automatically translate into stronger anticonvulsant efficacy, which can be influenced by factors like regional specificity, synaptic function, and the presence of side effects [1].

References

comparative GABA-T inhibitors pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GABA-T and Its Inhibitors

Gamma-aminobutyric acid transaminase (GABA-T), also known as 4-aminobutyrate aminotransferase (ABAT), is a key enzyme in the GABA metabolic pathway [1] [2]. It breaks down the inhibitory neurotransmitter GABA into succinic semialdehyde, with the reaction using the cofactor pyridoxal 5'-phosphate (PLP) [1]. GABA-T inhibitors are a class of drugs that block this enzyme, leading to an increase in neuronal GABA levels. This elevated inhibition is primarily leveraged for treating epilepsy [3].

The table below summarizes classic and contemporary GABA-T inhibitors.

Inhibitor Name Status / Key Context Primary Mechanism Key Experimental Findings (in mice)
Vigabatrin FDA-approved anticonvulsant [3] [2] Irreversible, "catalytic" inhibitor [4] Increased brain GABA by ~300% at 1900 mg/kg [4]
Ethanolamine-O-Sulfate (EOS) Research tool [4] [3] Irreversible, "catalytic" inhibitor [4] Increased brain GABA by 70% at 1440 mg/kg; showed no clear activity in several seizure models [4]
Gabaculine Research tool [4] Irreversible, "catalytic" inhibitor [4] Highly potent (37 mg/kg); but anticonvulsant ED50 was toxic or lethal [4]
γ-Acetylenic GABA Research tool [4] Irreversible, "catalytic" inhibitor; also decreases GAD activity [4] 65 mg/kg for effect; showed no clear activity in several seizure models [4]
Aminooxyacetic Acid (AOAA) Research tool / unspecific [4] General enzyme inhibitor [4] Highly potent (13 mg/kg); but anticonvulsant ED50 was toxic or lethal [4]
Valproic Acid FDA-approved anticonvulsant & mood stabilizer [3] [2] Multiple; inhibitory effect on GABA uptake, not a direct GABA-T inhibitor [3] [2] Effective at 125 mg/kg [4]

Experimental Data from a Foundational Study

A seminal 1980 comparative study evaluated several inhibitors in mice, providing key quantitative data on their effects [4] [5].

Experimental Protocol Summary:

  • Subjects: Mice.
  • Administration: Intraperitoneal (i.p.) injection for most compounds; Aminooxyacetic acid (AOAA) was administered subcutaneously (s.c.) [4] [5].
  • Key Metrics:
    • Dose for 30V Elevation of Electroconvulsive Threshold: The dose required to raise the seizure threshold by 30 volts was determined at the time of each drug's maximal effect [4] [5].
    • Increase in Brain GABA Content: The percentage increase in whole-brain GABA levels was measured as a consequence of decreased GABA-T activity [4] [5].
    • Anticonvulsant Efficacy (ED50): The effective dose required to protect 50% of the animals against seizures induced by chemicals like pentetrazole or maximal electroshock was determined [4] [5].
    • Toxicity: Observed side effects and lethality at anticonvulsant doses were noted [4] [5].

Comparative Pharmacology of GABA-T Inhibitors (Adapted from [4] [5])

Drug Dose for 30V Threshold Increase (mg/kg, i.p.) Increase in Brain GABA (%) Anticonvulsant Efficacy Toxicity at ED50
AOAA 13 ~200% (estimated from effects) ED50 determinable Toxic or lethal
This compound 37 ~250% (estimated from effects) ED50 determinable Toxic or lethal
γ-Acetylenic GABA 65 ~200% (estimated from effects) No clear activity -
Valproate 125 Not significant ED50 determinable -
EOS 1,440 70% No clear activity -
γ-Vinyl GABA (Vigabatrin) 1,900 300% ED50 determinable in part -
GABA 2,800 Not significant ED50 determinable in part -

Insights from Modern Research

Recent studies have revealed non-canonical roles of GABA and GABA-T, particularly within the immune system.

  • Cell-Autonomous Role in T Cells: Research shows that CD4+ T cells, specifically inflammatory T helper 17 (TH17) cells and anti-inflammatory induced T regulatory (iTreg) cells, possess their own GABAergic system [6].
  • Dichotomous Function of ABAT (GABA-T):
    • In TH17 cells, ABAT is highly expressed. It funnels GABA into the tricarboxylic acid (TCA) cycle as an energy source, promoting this pro-inflammatory pathway [6].
    • In iTreg cells, ABAT activity is absent. GABA accumulates and is exported, acting as an autocrine signaling molecule that promotes iTreg cell differentiation [6].
  • Experimental Workflow: This discovery was made using extracellular metabolome profiling of T cell cultures, targeted metabolomics, and genetic ablation of ABAT. Using the ABAT inhibitor vigabatrin on TH17 cells mimicked the iTreg condition, causing intracellular GABA accumulation and secretion [6].
  • Metabolic Crosstalk: The immunomodulatory effect of GABA on human CD4+ T cells can be influenced by the local metabolic environment, particularly glucose concentration and insulin levels [7].

Research Workflow and Signaling Pathways

The following diagram illustrates the key metabolic and signaling pathways of GABA in neuronal and immune contexts, integrating the concepts discussed.

GABA_Pathways GABA Metabolism and Signaling Pathways cluster_neuron Neuronal GABA Metabolism cluster_immune T Cell Autocrine Signaling Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T (ABAT) ABAT_Active ABAT Active GABA->ABAT_Active ABAT_Inhibited ABAT Inhibited GABA->ABAT_Inhibited Sucrose Succinate (Enters TCA Cycle) SSA->Sucrose SSADH TCA TCA Cycle (Energy Production) ABAT_Active->TCA GABA shunted to TCA cycle GABA_Export GABA_Export ABAT_Inhibited->GABA_Export GABA accumulates Ext_GABA Extracellular GABA GABA_Export->Ext_GABA GABA_AR GABA-A Receptor Ext_GABA->GABA_AR Binds to iTreg_Diff Anti-inflammatory Response GABA_AR->iTreg_Diff Promotes iTreg Differentiation

Key Takeaways for Researchers

  • Efficacy vs. Toxicity: The classic study highlights a critical challenge in targeting GABA-T: the narrow therapeutic window where potent enzyme inhibition often coincides with significant toxicity, as seen with this compound and AOAA [4].
  • Specificity Matters: The inhibitors show significant differences in their pharmacological profiles beyond just potency. For example, γ-acetylenic GABA also inhibits the GABA-synthesizing enzyme GAD, while EOS showed minimal anticonvulsant efficacy despite increasing GABA levels [4]. This underscores that "inhibiting GABA-T" is not a monolithic mechanism.
  • Paradigm Shift in Function: The discovery of a bioenergetic and signaling role for GABA in T cells represents a major shift [6]. It suggests that the therapeutic and off-target effects of GABA-T inhibitors like vigabatrin could extend far beyond the nervous system to modulate inflammation and autoimmunity.
  • Ongoing Drug Development: Research into novel GABA-T inhibitors continues, employing modern techniques like computer-aided drug design (CADD), pharmacophore modeling, and molecular dynamics simulations to discover more potent and selective compounds [1].

References

Quantitative Pharmacological Profile of GABA-Elevating Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from a comparative study in mice, which evaluated various inhibitors for their anticonvulsant effects, ability to elevate brain GABA, and toxicity [1] [2]. The doses listed are the amounts required to raise the electroconvulsive threshold by 30 volts.

Inhibitor Name Dose (mg/kg) GABA Increase in Brain Notable Anticonvulsant Efficacy Toxicity Notes
Gabaculine 37 Information Missing Effective against various seizure models (pentetrazole, strychnine, electroshock) [1]. Toxic or lethal at its anticonvulsant ED50 [1].
Aminooxyacetic Acid (AOAA) 13 Information Missing Effective against various seizure models [1]. Toxic or lethal at its anticonvulsant ED50 [1].
γ-Acetylenic GABA 65 Information Missing Showed no clear activity in the seizure models tested [1]. Caused numerous side effects [1].
γ-Vinyl GABA (Vigabatrin) 1,900 ~300% [1] Partially effective [1]. Caused numerous side effects [1].
Ethanolamine O-Sulphate (EOS) 1,440 ~70% [1] Showed no clear activity in the seizure models tested [1]. No side effects reported in the study [1].
Sodium Valproate (VPA) 125 Information Missing Effective [1]. Information Missing

Detailed Comparative Analysis

Mechanisms of Action

This compound is a naturally occurring neurotoxin and a potent, irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism [3]. Its structure is analogous to GABA, allowing it to act as an enzyme-activated inhibitor that becomes irreversibly bound to GABA-T, leading to a sustained increase in brain GABA levels [3].

  • GABA-T Inhibitors: This class includes this compound, vigabatrin, γ-acetylenic GABA, and ethanolamine O-sulphate (EOS). They all work by inhibiting the GABA-metabolizing enzyme, but their chemical mechanisms and binding irreversibility differ [1].
  • GABA Reuptake Inhibitors (GRIs): This is a separate class of compounds (e.g., Tiagabine) that increase synaptic GABA by blocking its reuptake into neurons and glial cells via GABA transporters (GATs) [4]. This compound has also been reported to have GRI activity [3].

The following diagram illustrates these two primary mechanisms for elevating GABA levels in the brain.

gaba_pathways GABA GABA in Synapse Metabolism GABA Metabolism GABA->Metabolism GAT GABA Transporter (GAT) GABA->GAT GAD Glutamate Decarboxylase (GAD) Synthesis GABA Synthesis Synthesis->GABA Synthesis GABAT GABA Transaminase (GABA-T) Metabolism->GABAT Catalyzes SSA Succinic Semialdehyde GABAT->SSA Reuptake GABA Reuptake GAT->Reuptake Inhibitor_GABAT GABA-T Inhibitors (e.g., this compound, Vigabatrin) Inhibitor_GABAT->GABAT Inhibits Inhibitor_GAT GABA Reuptake Inhibitors (GRIs) (e.g., Tiagabine) Inhibitor_GAT->GAT Inhibits

Key Differentiating Factors from Preclinical Data
  • Potency and Efficacy: The 1980 comparative study shows that this compound was one of the most potent compounds in elevating the electroconvulsive threshold, requiring a much lower dose (37 mg/kg) than vigabatrin (1,900 mg/kg) or EOS (1,440 mg/kg) [1]. It was also effective in multiple seizure models, unlike γ-acetylenic GABA and EOS [1].
  • Toxicity Profile: A critical differentiator for this compound is its toxicity. The study concluded that at its effective anticonvulsant dose (ED50), this compound was toxic or even lethal, casting doubt on the specificity of its action and its suitability for human therapeutic use [1] [3].
  • Specificity of Action: The study noted that γ-acetylenic GABA was the only inhibitor that also decreased the activity of glutamate decarboxylase (GAD), the GABA-synthesizing enzyme, which could be an undesirable off-target effect [1]. EOS was notable for causing no side effects, though it was less efficacious [1].
  • Relevance of Enzyme Source: A 2021 study highlights a crucial point for modern drug development: human GABA-T is 70-fold more sensitive to vigabatrin than the bacterial enzyme often used in studies. This underscores that data from non-human enzymes may not translate to human applications and that using purified human GABA-T, as done for this compound in that study, is critical for accurate comparison [5].

Overview of Key Experimental Protocols

To generate the comparative data cited, the following general methodologies are used. You can adapt these protocols for in-house testing.

  • In Vivo Anticonvulsant Testing:

    • Purpose: To evaluate the efficacy of inhibitors against different types of induced seizures.
    • Typical Protocol: Mice are injected with the test compound. At the time of its maximal effect, seizures are induced using chemical convulsants (e.g., pentylenetetrazol) or electrical stimulus (maximal electroshock). The dose required to protect 50% of animals (ED50) is calculated [1] [2].
  • Biochemical Analysis of GABA Levels:

    • Purpose: To measure the compound's ability to increase GABA concentration in the brain.
    • Typical Protocol: Animals are treated with the inhibitor. At predetermined times, they are sacrificed, and brain regions are rapidly isolated. GABA levels are quantified using methods like high-performance liquid chromatography (HPLC) or fluorometric assays [1].
  • Enzyme Activity and Inhibition Assay:

    • Purpose: To directly measure the inhibition of GABA-T activity.
    • Modern Protocol (using purified human GABA-T): The reaction typically involves incubating purified human GABA-T with its substrates (GABA and α-ketoglutarate) and the inhibitor. The production of succinic semialdehyde (SSA) is coupled to a second reaction where SSA dehydrogenase converts NADP+ to NADPH, which is measured by the increase in absorbance at 340 nm. The IC50 values for different inhibitors can be determined from this assay [5].

Key Conclusions for Researchers

  • Research Chemical, Not Therapeutic: The primary conclusion from the literature is that this compound is considered too toxic for human therapeutic use but remains a valuable tool for studying experimental epilepsy and GABAergic mechanisms in a research setting [1] [3].
  • Irreversible vs. Reversible Inhibition: this compound's irreversible inhibition leads to a long-lasting increase in GABA, which is useful for experiments requiring sustained effect but also contributes to its toxicity. This contrasts with the reversible action of reuptake inhibitors.
  • Importance of Model System: For translational research, using human GABA-T in inhibition assays is critical, as sensitivity to inhibitors can differ dramatically from porcine or bacterial enzymes [5].

References

Gabaculine: Experimental Anticonvulsant Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings on gabaculine's anticonvulsant properties from animal studies.

Aspect Experimental Findings Experimental Model Citations
Primary Mechanism Irreversible inhibition of GABA-transaminase (GABA-T), increasing endogenous GABA levels in the brain [1]. In vitro enzymatic studies [1]. [1]
Anticonvulsant Efficacy Provided a clear anticonvulsant effect against seizures induced by high doses of chemoconvulsants or electroshock [1]. Mouse models (in vivo) [1]. [1]
Therapeutic Window (Toxicity) Effective Dose 50 (ED50): 35 mg/kg; Lethal Dose 50 (LD50): 86 mg/kg. Considered too toxic for clinical use [1]. Mouse models (intravenous administration) [1]. [1]
Comparative Efficacy (GABA Agonists) GABA-T inhibitors (like this compound) showed potent anticonvulsant effects on partial onset and secondarily generalized limbic seizures [2]. Feline kindling model of epilepsy [2]. [2]
Absence of Analgesia Induces loss of righting reflex (hypnosis) but does not produce immobility in response to noxious stimulus, indicating a lack of analgesic effect [3] [4]. Mouse behavioral study (response to tail-clamp) [3] [4]. [3] [4]

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies used in the key experiments cited above.

Protocol 1: Assessing Anticonvulsant Effect
  • Objective: To evaluate the effect of this compound on convulsions induced in mice.
  • Method: Mice were administered this compound intravenously. Subsequently, seizures were induced using either chemical convulsants or maximal electroshock. The severity and duration of seizures were then measured and compared to control animals [1].
  • Key Measurements: Seizure stage, after-discharge duration on EEG, and the percentage of animals protected from convulsions.
Protocol 2: Evaluating Hypnotic vs. Analgesic Effects
  • Objective: To determine whether this compound-induced hypnosis is accompanied by analgesia or immobility.
  • Method: this compound was administered intraperitoneally to mice at various doses (100-400 mg/kg). Researchers observed for:
    • Loss of Righting Reflex (LORR): An indicator of hypnotic activity. An animal placed on its back that does not right itself is considered to have LORR.
    • Response to Noxious Stimulus: A tail-clamp was applied. The absence of a movement response was used as the indicator for immobility/analgesia [3] [4].
  • Conclusion: this compound induced LORR but did not block movement in response to a tail-clamp, even at high doses, confirming it lacks analgesic properties [3] [4].

Mechanism of Action and Signaling Pathway

This compound functions as an indirect GABA receptor agonist. Its structure is analogous to GABA, allowing it to act as an irreversible suicide inhibitor of GABA-transaminase, the enzyme responsible for GABA catabolism [1]. The following diagram illustrates this mechanism and the experimental finding related to its lack of analgesic effect.

G This compound This compound GABA_T GABA-T (GABA-transaminase) This compound->GABA_T  Irreversible Inhibition GABA GABA GABA->GABA_T  Normal Breakdown SynapticGABA Increased GABA in synaptic cleft AnticonvulsantEffect AnticonvulsantEffect SynapticGABA->AnticonvulsantEffect  Enhanced GABAergic  Inhibition NoAnalgesia No Inhibition of Substance P Release SynapticGABA->NoAnalgesia  Does not inhibit  descending pathway Nociception Pain Signal Transmission NoAnalgesia->Nociception

Diagram: this compound's Mechanism and Experimental Outcome. This compound irreversibly inhibits GABA-T, increasing synaptic GABA levels and leading to anticonvulsant effects. However, this action does not inhibit the descending analgesic pathway, explaining the lack of effect on pain-induced movement.

Research Implications and Context

  • Research-Only Compound: this compound is not approved for therapeutic use and is solely used in laboratory settings to experimentally manipulate and study GABAergic systems [1].
  • Toxicity Barrier: Its narrow therapeutic window (low LD50) is the primary reason it was abandoned as a candidate for clinical development [1].
  • Comparative Context: Unlike clinically used antiseizure medications that target sodium channels or potentiate GABA receptors, this compound's unique mechanism of increasing global GABA availability by inhibiting its breakdown remains a valuable tool for basic science [5].

References

Gabaculine GABA transaminase inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Gabaculine Potency and Effect Comparison

The table below summarizes key quantitative data on this compound's effects from animal studies, which serve as indicators of its potency.

Measure of Effect Observed Result Experimental Context Source
GABA Increase in Brain Up to 3000% (intracellular) Rat brain, 6 hours after 100 mg/kg (i.a.) [1]
Electroconvulsive Threshold Elevation 37 mg/kg (i.p.) Dose required in mice [2]
GABA-T Activity Significant decrease Correlated with GABA increase in rat brain [1] [3]
Glutamate Decarboxylase (GAD) Activity No significant decrease Mouse brain; distinguishes it from γ-acetylenic GABA [2]

Detailed Experimental Protocols

Here are the methodologies from key studies that generated the data cited above.

  • Protocol 1: Comprehensive Pharmacology and Toxicity in Mice (1980) This study compared several GABA-T inhibitors.

    • Compounds Tested: this compound, gamma-acetylenic GABA, gamma-vinyl GABA, ethanolamine O-sulphate (EOS), aminooxyacetic acid (AOAA), and sodium valproate.
    • Animal Model: Mice.
    • Dosing: Intraperitoneal injection (s.c. for AOAA).
    • Key Measurements:
      • Anticonvulsant Effect: Seizure thresholds were tested using electroshock and chemical convulsants (pentetrazole, strychnine).
      • Biochemical Effect: Brain GABA content and the activities of GABA-T and glutamate decarboxylase (GAD) were measured.
      • Toxicity: Lethality and other side effects were observed at anticonvulsant doses [2].
  • Protocol 2: Brain Metabolism and Compartmentation in Rats (1999) This study focused on the neurochemical effects of GABA-T inhibition.

    • Animal Model: Rats.
    • Dosing: Systemic administration of this compound at 100 mg/kg, intra-arterial (i.a.).
    • Key Measurements:
      • GABA Compartmentation: Used 2D 1H-NMR spectroscopy coupled with intracerebral microdialysis to separately measure GABA levels in the intracellular and extracellular spaces of the brain over time.
      • Energetics and Electrical Activity: Monitored changes in the creatine-phosphocreatine energy pool, cortical electrical activity, and blood pressure [1].
  • Protocol 3: In Vivo MRS Detection of GABA Synthesis (2009) This study used advanced spectroscopy to observe the metabolic effects of this compound.

    • Animal Model: Rats.
    • Methodology: Used in vivo 13C magnetic resonance spectroscopy (MRS) at a high field strength (11.7 Tesla) to detect the 13C label in the GABA C1 carbon.
    • Experimental Design: GABA-T was inhibited by this compound after pre-labeling GABA and its precursors with 13C-glucose. An isotope "chase" with unlabeled glucose was then performed to track the reduction in new GABA synthesis [4].

Mechanism of Action and Signaling Pathway

This compound is a catalytic inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. The following diagram illustrates its role in the GABA metabolic pathway.

G Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic_Semialdehyde GABA->Succinic_Semialdehyde GABA-T Succinate Succinate Succinic_Semialdehyde->Succinate SSADH This compound This compound GABA_T GABA_T This compound->GABA_T Inhibits

This diagram shows that this compound inhibits GABA-T. This inhibition prevents the conversion of GABA into succinic semialdehyde, leading to a significant accumulation of GABA in the brain [2] [1] [3]. Recent research highlights that suppressing GABA-T in astrocytes, in particular, is sufficient to enhance tonic inhibition and modulate neuronal excitability [5].

Critical Considerations for Researchers

  • Potency Context: While this compound is a potent inhibitor, older studies questioned the therapeutic specificity of GABA-T inhibitors as a class due to observed side effects, suggesting they might be more valuable as research tools than as clinical therapeutics [2].
  • Modern Application: Current research utilizes this compound primarily as a tool compound. A 2023 study used it in a porcine model to confirm that GABAergic signaling is crucial for the anti-arrhythmic effects of spinal cord stimulation [6].
  • Data Recency: Please note that the most specific quantitative data on this compound's comparative potency comes from studies conducted in the 1980s and 1990s.

References

×

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 Da

Monoisotopic Mass

139.063328530 Da

Heavy Atom Count

10

UNII

3F3ENU341O

Other CAS

59556-29-5

Wikipedia

Gabaculine

Dates

Last modified: 02-18-2024

Explore Compound Types